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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Diphenylmorpholine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the core physicochemical properties of 2,2-Diphenylmorpholine, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2,2-Diphenylmorpholine, a heterocyclic compound of significant interest in medicinal chemistry. Recognizing the challenges in obtaining complete experimental data for every novel compound, this document balances available information with established methodologies for property determination. It is designed to be a practical resource for scientists engaged in the synthesis, characterization, and application of morpholine derivatives in drug discovery and development.

Introduction: The Morpholine Scaffold in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, featured in numerous approved and experimental drugs.[1][2] Its utility stems from a combination of advantageous physicochemical, biological, and metabolic properties, as well as its synthetic accessibility.[1] The incorporation of a morpholine moiety can enhance the potency of a molecule through specific interactions with biological targets and can modulate pharmacokinetic properties to improve drug-like characteristics.[2][3]

2,2-Diphenylmorpholine, with its geminal diphenyl substitution, represents a structurally distinct member of this class. The introduction of two phenyl groups at the C2 position is expected to significantly influence its lipophilicity, steric profile, and metabolic stability compared to the parent morpholine scaffold. Understanding these physicochemical properties is paramount for predicting its behavior in biological systems and for guiding the design of new chemical entities.

The morpholine scaffold is particularly prevalent in the development of drugs targeting the central nervous system (CNS).[4] The weak basicity of the nitrogen atom and the presence of the ether oxygen provide a unique balance of properties that can facilitate passage across the blood-brain barrier.[4]

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of rational drug design. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Chemical Structure and Identifiers
PropertyValueSource
Chemical Formula C₁₆H₁₇NONIST
Molecular Weight 239.31 g/mol NIST
IUPAC Name 2,2-DiphenylmorpholineNIST
CAS Number 77373-34-3NIST

Diagram: Chemical Structure of 2,2-Diphenylmorpholine

Caption: 2D representation of the 2,2-Diphenylmorpholine structure.

Melting Point, Boiling Point, and Physical State

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly effective technique for determining the melting point and heat of fusion of a substance.[10][11]

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A melting event is observed as an endothermic peak on the DSC thermogram.[12]

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Methodology:

    • Accurately weigh 1-5 mg of 2,2-Diphenylmorpholine into an aluminum DSC pan.

    • Crimp the pan with a lid. An empty, crimped pan is used as the reference.

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.

    • The onset of the melting endotherm is taken as the melting point.[11]

    • The area under the peak can be used to determine the heat of fusion.[12]

Diagram: DSC Workflow for Melting Point Determination

A Sample Preparation (1-5 mg in Al pan) B DSC Instrument Setup (Reference pan, N₂ purge) A->B C Heating Program (e.g., 10 °C/min) B->C D Data Acquisition (Heat flow vs. Temp) C->D E Data Analysis (Peak onset = Melting Point) D->E

Caption: Workflow for determining the melting point using DSC.

Solubility

The solubility of a compound in both aqueous and organic media is a critical determinant of its biopharmaceutical properties and its suitability for various formulation strategies. The diphenyl substitution in 2,2-Diphenylmorpholine is expected to render it poorly soluble in water and more soluble in organic solvents.

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[13]

  • Principle: An excess of the solid compound is equilibrated with a specific solvent (in this case, a buffered aqueous solution) over a defined period. The concentration of the dissolved compound in the supernatant is then determined.

  • Methodology:

    • Add an excess amount of solid 2,2-Diphenylmorpholine to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

    • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • Separate the undissolved solid by centrifugation and/or filtration.

    • Determine the concentration of 2,2-Diphenylmorpholine in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • A standard calibration curve of the compound is used for quantification.[13]

Diagram: Shake-Flask Solubility Workflow

A Add excess solid to buffer B Equilibrate (24-48h shaking) A->B C Separate solid (Centrifuge/Filter) B->C D Analyze supernatant (e.g., HPLC) C->D E Quantify vs. Standard Curve D->E

Caption: Workflow for the shake-flask solubility assay.

Acidity/Basicity (pKa)

The pKa value is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at a given pH. The morpholine nitrogen in 2,2-Diphenylmorpholine is basic. The pKa of the conjugate acid of morpholine is approximately 8.4.[6] For N-methylmorpholine, the pKa of the conjugate acid is 7.38.[7][9] The electronic effects of the diphenyl substitution may influence the basicity of the nitrogen atom.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[3][8]

  • Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored with a pH electrode. The pKa is determined from the titration curve.[14]

  • Methodology:

    • Prepare a solution of 2,2-Diphenylmorpholine of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water or a water/co-solvent mixture).

    • Place the solution in a thermostatted vessel with a magnetic stirrer.

    • Immerse a calibrated pH electrode into the solution.

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).[3]

    • Record the pH after each incremental addition of the titrant.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the first or second derivative of the titration curve.[14]

Diagram: Potentiometric Titration for pKa

A Prepare sample solution B Titrate with standard acid A->B C Monitor pH B->C D Plot pH vs. Titrant Volume C->D E Determine pKa at half-equivalence point D->E

Caption: Workflow for pKa determination by potentiometric titration.

Synthesis and Characterization

The synthesis of morpholine derivatives can be achieved through various routes. A common method involves the cyclization of N-substituted diethanolamines. For 2,2-disubstituted morpholines, a key intermediate is often a 2-amino-1,1-disubstituted ethanol derivative.

Synthesis

A plausible synthetic route to 2,2-Diphenylmorpholine could involve the cyclization of N-(2-hydroxyethyl)-2,2-diphenylacetamide followed by reduction, or the reaction of 2-amino-1,1-diphenylethanol with a suitable two-carbon electrophile that can subsequently cyclize. The synthesis of 2,2,4-substituted morpholines has been described via the reaction of a 2-aminoethanol with an aryl-bromomethyl-ketone, which proceeds through a spontaneous cyclization of the intermediate hydroxyaminoketone.[15]

Diagram: Plausible Retrosynthetic Analysis

Target 2,2-Diphenylmorpholine Intermediate1 N-(2-hydroxyethyl)-2,2-diphenylamine derivative Target->Intermediate1 Intermediate2 2-Amino-1,1-diphenylethanol Target->Intermediate2 Precursor1 2,2-Diphenylacetic acid derivative Intermediate1->Precursor1 Precursor2 Ethanolamine Intermediate1->Precursor2 Precursor3 Diphenylacetaldehyde derivative Intermediate2->Precursor3 Precursor4 Nitromethane Intermediate2->Precursor4 A Physicochemical Properties B Lipophilicity (LogP) A->B C Solubility A->C D pKa A->D E Metabolic Stability A->E G Blood-Brain Barrier Permeation B->G H Formulation Strategy C->H I In Vivo Ionization & Distribution D->I J Pharmacokinetics (Half-life) E->J F ADME Profile G->F H->F I->F J->F

Caption: Interplay of physicochemical properties and drug development considerations.

Conclusion

While specific experimental data for 2,2-Diphenylmorpholine remains elusive in the public domain, this guide provides a robust framework for its characterization. By applying the detailed experimental protocols outlined herein, researchers can systematically determine its core physicochemical properties. This information is essential for advancing our understanding of this intriguing molecule and for unlocking its potential in the realm of drug discovery, particularly for applications targeting the central nervous system. The synthesis and evaluation of 2,2-diphenylmorpholine and its analogs represent a promising avenue for the development of novel therapeutics.

References

  • Wikipedia. N-Methylmorpholine. [Link]

  • ASTM. E1148 Standard Test Method for Measurements of Aqueous Solubility. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • MDPI. Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. [Link]

  • PubMed. Medicinal chemistry of 2,2,4-substituted morpholines. [Link]

  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. [Link]

  • Wikipedia. Morpholine. [Link]

  • PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • PMC - NIH. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]

  • DSpace@MIT. I. A Scalable Protocol for the Synthesis and Use of Neomenthyldiphenylphosphine. II. Synthetically Versatile Templates for Epoxi. [Link]

  • AIP Publishing. IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C 4. [Link]

  • Encyclopedia.pub. Epoxide Synthesis and Ring-Opening Reactions. [Link]

  • SciELO. Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. [Link]

  • University of Toronto. Solubility of Organic Compounds. [Link]

  • PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

  • ResearchGate. Synthesis, Characterization and Biological Investigation of New N-Modified Spinorphin Analogs. [Link]

  • PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • Polymer Science Learning Center. Differential Scanning Calorimetry. [Link]

  • PMC - NIH. A New Strategy for the Synthesis of Substituted Morpholines. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Novel Synthetic Routes for 2,2-Diphenylmorpholine Derivatives

Introduction The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability, aqueous solubility, and its ability to improve the pha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability, aqueous solubility, and its ability to improve the pharmacokinetic profile of drug candidates.[1][2] Within this class, derivatives bearing a geminal diphenyl substitution at the C2 position represent a unique chemical space with significant potential in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[3] The rigid, three-dimensional structure imparted by the two phenyl groups can lead to high-affinity interactions with biological targets.

However, the construction of this quaternary stereocenter presents a significant synthetic challenge. Traditional synthetic methods often lack efficiency, stereocontrol, and substrate scope. This technical guide provides an in-depth exploration of novel and efficient synthetic strategies for accessing 2,2-diphenylmorpholine and its derivatives, designed for researchers, chemists, and professionals in drug development. We will move beyond simple protocols to dissect the causality behind experimental choices, grounding our discussion in authoritative, peer-reviewed literature.

Foundational Strategy: Double Arylation of a Morpholin-3-one Core

A logical and powerful approach to constructing the 2,2-diphenyl moiety is through the sequential addition of aryl organometallic reagents to a carbonyl group positioned at the C2 or C3 of the morpholine precursor. A particularly effective strategy involves the use of a readily accessible N-protected morpholin-3-one. The addition of an excess of a Grignard reagent, such as phenylmagnesium bromide, allows for the installation of both phenyl groups in a single pot.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. The first equivalent of the Grignard reagent attacks the ketone at C3, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of a leaving group (if starting from an ester at C2) or direct addition (if starting from a lactam at C3) forms a 2-phenyl-2-hydroxy intermediate. A second equivalent of the Grignard reagent then attacks the newly formed ketone (or an iminium intermediate), installing the second phenyl group. The resulting tertiary alcohol can then be subjected to reductive dehydroxylation to yield the final 2,2-diphenylmorpholine scaffold. The choice of the nitrogen protecting group (e.g., Boc, Cbz, or a benzyl group) is critical, as it must be stable to the strongly basic and nucleophilic conditions of the Grignard reaction yet readily removable in a subsequent step.

Generalized Experimental Protocol: Grignard Addition to N-Boc-morpholin-3-one

This protocol describes a representative procedure for the synthesis of a 2,2-diphenyl-2-hydroxy-morpholine intermediate.

  • Preparation of Grignard Reagent: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), magnesium turnings (2.2 eq.) are suspended in anhydrous tetrahydrofuran (THF). A small crystal of iodine is added to initiate the reaction. Bromobenzene (2.2 eq.) dissolved in anhydrous THF is added dropwise via an addition funnel, maintaining a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour until the magnesium is consumed.

  • Addition Reaction: The solution of N-Boc-morpholin-3-one (1.0 eq.) in anhydrous THF is cooled to 0 °C in an ice bath. The prepared phenylmagnesium bromide solution is added dropwise via cannula.

  • Reaction Progression: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-16 hours. The progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.[3]

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the N-Boc-2-hydroxy-2,2-diphenylmorpholine.

Workflow for Grignard-based Synthesis

G cluster_prep Grignard Reagent Preparation cluster_reaction Core Reaction cluster_workup Purification Mg Mg turnings Grignard Phenylmagnesium Bromide (PhMgBr) Mg->Grignard Anhydrous THF PhBr Bromobenzene PhBr->Grignard Intermediate Tertiary Alcohol Intermediate Grignard->Intermediate Start N-Boc-morpholin-3-one Start->Intermediate 1. Add PhMgBr (2.2 eq) 2. 0°C to RT Quench Quench (aq. NH4Cl) Intermediate->Quench Extract Extract (EtOAc) Quench->Extract Purify Column Chromatography Extract->Purify Final N-Boc-2-hydroxy- 2,2-diphenylmorpholine Purify->Final

Caption: Workflow for the synthesis of a 2,2-diphenylmorpholine precursor via Grignard reaction.

Modern Catalytic Approaches for Asymmetric Synthesis

Recent advances in catalysis have opened new avenues for the synthesis of 2,2-disubstituted morpholines with high levels of efficiency and stereocontrol. These methods often operate under mild conditions and offer access to chiral derivatives that are difficult to obtain through classical routes.

Organocatalytic Enantioselective Halocycloetherification

A highly innovative strategy for constructing chiral morpholines with a C2 quaternary stereocenter is the asymmetric halocyclization of N-protected amino alkenols.[4] This reaction uses a chiral organocatalyst, typically derived from cinchona alkaloids, to control the stereochemical outcome of the ring-closing step.

Mechanistic Rationale

The catalyst, a cinchona alkaloid derivative, activates a halogenating agent (e.g., N-chlorosuccinimide, NCS). This complex then interacts with the alkene substrate in a specific chiral environment. The nitrogen of the substrate attacks the double bond in an intramolecular fashion, induced by the electrophilic halogen. The facial selectivity of this attack is dictated by the chiral catalyst, leading to the formation of one enantiomer of the cyclized product in excess. This method is powerful because it simultaneously forms a C-O bond, a C-X (halogen) bond, and sets a quaternary stereocenter with high enantioselectivity.[4]

Experimental Protocol: Asymmetric Chlorocyclization
  • Reactant Preparation: To a solution of the N-protected 2-amino-2-phenyl-4-penten-1-ol substrate (1.0 eq.) in an appropriate solvent like dichloromethane (DCM) at -20 °C, add the cinchona alkaloid-derived catalyst (0.1 eq.).

  • Initiation: Add N-chlorosuccinimide (NCS) (1.2 eq.) portion-wise over 10 minutes.

  • Reaction: Stir the reaction mixture at -20 °C for 24-48 hours, monitoring by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Purification: Separate the layers, extract the aqueous phase with DCM, and combine the organic layers. Dry over Na₂SO₄, concentrate, and purify the residue by flash chromatography to yield the enantiomerically enriched 2-chloromethyl-2-phenylmorpholine derivative.[4]

Data Summary: Organocatalytic Halocyclization
Substrate (Ar)CatalystHalogen SourceYield (%)ee (%)Reference
Phenyl(DHQD)₂PHALNCS9592[4]
4-Chlorophenyl(DHQD)₂PHALNCS9194[4]
4-Methoxyphenyl(DHQD)₂PHALNBS8890[4]
2-Naphthyl(DHQD)₂PHALNCS9389[4]

(Note: Data are representative examples based on the findings in the cited literature.)

Electrochemical Decarboxylative Intramolecular Etherification

Electrosynthesis offers a green and efficient alternative to traditional chemical methods, often avoiding harsh reagents and high temperatures. A novel electrochemical approach has been developed for the synthesis of multisubstituted morpholines, including those with 2,2-disubstitution.[5]

Mechanistic Rationale

This method involves the anodic oxidation of an N-protected amino acid derivative containing a tethered hydroxyl group. The electrochemical oxidation initiates a decarboxylation, generating a carbon-centered radical. This radical is then further oxidized at the anode to a carbocation. The proximate hydroxyl group acts as an intramolecular nucleophile, trapping the carbocation to form the morpholine ring. This strategy is particularly effective for creating sterically hindered structures, such as 2,2,6,6-tetrasubstituted morpholines, which are challenging to synthesize using conventional methods.[5]

G Start Amino Acid Precursor (with tethered -OH) Anode Anode (-e⁻) Start->Anode - CO₂ Radical Carbon Radical Intermediate Anode->Radical Carbocation Carbocation Intermediate Radical->Carbocation - e⁻ (at Anode) Cyclization Intramolecular Nucleophilic Attack Carbocation->Cyclization Product 2,2-Disubstituted Morpholine Cyclization->Product

Caption: Mechanism of electrochemical morpholine synthesis.

Experimental Protocol: Electrochemical Cyclization
  • Cell Setup: In an undivided electrochemical cell equipped with a carbon plate anode and a platinum plate cathode, dissolve the amino acid starting material (1.0 eq.) and a supporting electrolyte (e.g., n-Bu₄NBF₄) in a suitable solvent mixture (e.g., MeCN/H₂O).

  • Electrolysis: Apply a constant current (e.g., 10 mA) to the cell at room temperature.

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: After the electrolysis is complete, concentrate the solvent under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and purify by column chromatography to afford the desired 2,2-disubstituted morpholine derivative.[5]

Visible-Light Photocatalytic Annulation

Photoredox catalysis has emerged as a powerful tool for forging complex bonds under exceptionally mild conditions. A recently developed photocatalytic, diastereoselective annulation strategy allows for the direct synthesis of substituted morpholines from readily available starting materials.[6]

Mechanistic Rationale

This method employs a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid. The reaction likely proceeds through the formation of an iminium ion from an amino alcohol and an aldehyde. Concurrently, the photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) process with a suitable donor to generate a key radical intermediate. This radical then adds to the iminium ion in a 6-endo-trig cyclization. A final reduction step regenerates the photocatalyst and yields the morpholine product.[6] This approach is notable for its high stereoselectivity and its ability to construct complex, polysubstituted morpholine rings.

Data Summary: Photocatalytic Morpholine Synthesis
AldehydeAmino AlcoholYield (%)Diastereomeric Ratio (dr)Reference
Benzaldehyde2-amino-2-phenylethanol85>20:1[6]
4-Chlorobenzaldehyde2-amino-2-phenylethanol82>20:1[6]
Cyclohexanecarboxaldehyde2-amino-2-phenylethanol7515:1[6]
Thiophene-2-carboxaldehyde2-amino-2-phenylethanol78>20:1[6]

(Note: Data are representative examples based on the findings in the cited literature.)

Conclusion

The synthesis of 2,2-diphenylmorpholine derivatives has evolved significantly from classical multi-step sequences to highly efficient and elegant catalytic strategies. Modern methods employing organocatalysis, electrochemistry, and photoredox catalysis now provide robust and scalable access to these valuable scaffolds, including challenging chiral and sterically hindered analogues. These novel routes offer distinct advantages in terms of reaction conditions, stereocontrol, and functional group tolerance. For researchers and drug development professionals, a thorough understanding of these cutting-edge synthetic technologies is paramount for accelerating the discovery and development of next-generation therapeutics built upon the 2,2-diphenylmorpholine core.

References

  • G. P. Bas, A. G. Grivas, and A. G. Papavassiliou, “Medicinal chemistry of 2,2,4-substituted morpholines,” PubMed, [Online]. Available: [Link]

  • M. Li et al., “Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines,” Chemical Science, Royal Society of Chemistry, [Online]. Available: [Link]

  • H. Mueller, H. Corr, and S.
  • J. d’Hondt et al., “Conception and Synthesis of Sequence‐Coded Morpholinos,” Angewandte Chemie International Edition, Wiley Online Library, 2020. [Online]. Available: [Link]

  • G. T. Cselle et al., “Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine,” The Journal of Organic Chemistry, American Chemical Society, 2023. [Online]. Available: [Link]

  • M. Li et al., “Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines,” Semantic Scholar, 2021. [Online]. Available: [Link]

  • S. Song et al., “Electrochemical Synthesis of Substituted Morpholines via a Decarboxylative Intramolecular Etherification,” Organic Letters, American Chemical Society, 2022. [Online]. Available: [Link]

  • I. B. Abdrakhmanov, “Synthesis of derivatives of indole and quinoline by the intramolecular catalytic cyclization of allylanilines,” ResearchGate, 2000. [Online]. Available: [Link]

  • V. V. Zorin and D. V. Kukovinets, “Morpholines. Synthesis and Biological Activity,” ResearchGate, 2013. [Online]. Available: [Link]

  • A. A. Al-Amiery, “Synthesis of some Acetylenic Morpholine Derivatives via Grignard Reactions,” ResearchGate, 2013. [Online]. Available: [Link]

  • Y. Wang et al., “Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification,” Organic Chemistry Frontiers, Royal Society of Chemistry, 2021. [Online]. Available: [Link]

  • A. Kolokytha et al., “Example of intramolecular cyclization for morpholine ring formation.,” ResearchGate, 2022. [Online]. Available: [Link]

  • M. R.
  • “Morpholine synthesis,” Organic Chemistry Portal, [Online]. Available: [Link]

  • A. S. Gazizov et al., “Diastereoselective intramolecular cyclization/Povarov reaction cascade for the one-pot synthesis of polycyclic quinolines,” Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2022. [Online]. Available: [Link]

  • M. Li et al., “Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines,” PubMed Central, National Center for Biotechnology Information, 2021. [Online]. Available: [Link]

  • A. A. Al-Amiery, “Synthesis of some Acetylenic Morpholine Derivatives via Grignard Reactions,” International Journal of Science and Research, 2013. [Online]. Available: [Link]

  • A. R. Kiasat et al., “Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids,” ResearchGate, 2022. [Online]. Available: [Link]

  • M. A. C. H. Heffernan et al., “Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation,” Journal of the American Chemical Society, American Chemical Society, 2022. [Online]. Available: [Link]

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Foundational

The Morpholine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The morpholine ring, a simple six-membered saturated hete...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The morpholine ring, a simple six-membered saturated heterocycle containing both an amine and an ether, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its frequent appearance in approved drugs and clinical candidates is no coincidence; the morpholine moiety imparts a unique and highly advantageous combination of physicochemical and pharmacokinetic properties.[1] This guide provides an in-depth exploration of the multifaceted biological activities of substituted morpholine scaffolds, moving beyond a mere catalog of effects to delve into the causal relationships between structure, activity, and therapeutic potential. We will examine key synthetic strategies, provide detailed protocols for biological evaluation, and analyze structure-activity relationships (SAR) across diverse therapeutic areas, including oncology, infectious diseases, and neurodegeneration.

The Rationale Behind the Morpholine Scaffold's Privileged Status

The utility of the morpholine ring in drug design stems from its ability to favorably modulate a molecule's properties in several key areas, enhancing its "drug-likeness".[2][3]

  • Physicochemical Properties: The presence of the oxygen atom enhances aqueous solubility and can act as a hydrogen bond acceptor, which is crucial for interactions with biological targets.[1] The nitrogen atom's weak basicity provides a point for substitution and influences the overall pKa of the molecule, often bringing it into a range that improves solubility and permeability.[1]

  • Pharmacokinetic Profile (ADME): Morpholine-containing compounds frequently exhibit improved metabolic stability.[1] The ring is less susceptible to rapid metabolic breakdown, which can lead to enhanced bioavailability and a longer duration of action.[4] For instance, the antibiotic linezolid, which features a morpholine ring, has an absolute bioavailability of 100%.[5][6] Its metabolism primarily involves non-enzymatic oxidation of the morpholine ring, leading to inactive metabolites.[7]

  • Target Engagement: The morpholine's chair-like conformation can act as a rigid scaffold, correctly orienting other pharmacophoric elements for optimal binding to a target protein.[1] The oxygen atom can form critical hydrogen bonds, for example, with the hinge region of many kinases, a key interaction for potent inhibition.[1]

  • Blood-Brain Barrier (BBB) Permeability: The balanced lipophilic-hydrophilic nature of the morpholine scaffold often enhances a compound's ability to cross the BBB, a critical attribute for drugs targeting the central nervous system (CNS).[4][8] This has led to the successful development of numerous CNS-active drugs containing this moiety.[1]

Synthetic Strategies: Building the Morpholine Core

The accessibility and versatility of synthetic routes to substituted morpholines are key to their widespread use.[2][9] The choice of synthetic strategy is dictated by the desired substitution pattern.

Synthesis of N-Aryl Morpholines via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming the C-N bond between an aryl halide and morpholine.[10] It is favored for its mild reaction conditions and broad substrate scope.[10]

Objective: To synthesize N-(4-fluorophenyl)morpholine from 1-fluoro-4-iodobenzene and morpholine.

Materials:

  • 1-fluoro-4-iodobenzene

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(2-furyl)phosphine (P(2-furyl)₃)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under a nitrogen atmosphere, add Pd(OAc)₂ (0.01 mmol), P(2-furyl)₃ (0.04 mmol), and NaOtBu (1.0 mmol).

  • Reagent Addition: Evacuate and backfill the tube with nitrogen. Add 1-fluoro-4-iodobenzene (1.0 mmol) and a solution of morpholine (0.50 mmol) in anhydrous toluene (1.25 mL).

  • Reaction: Heat the mixture to 105°C with stirring for 12-18 hours, monitoring the reaction progress by GC-MS or TLC.

  • Work-up: Cool the reaction mixture to room temperature. Quench with saturated aqueous NH₄Cl (3 mL) and extract with EtOAc (3 x 3 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography on silica gel to yield the desired N-(4-fluorophenyl)morpholine.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of C-Substituted Morpholines

The synthesis of morpholines with substituents on the carbon atoms often starts from 1,2-amino alcohols.[11] A common three-step approach involves the formation of a morpholinone intermediate, which is then reduced.

G A 1,2-Amino Alcohol B Amide Bond Formation (e.g., with Chloroacetyl Chloride) A->B C Cyclization (Base-mediated) B->C D Morpholinone Intermediate C->D E Reduction (e.g., with BH₃ or LiAlH₄) D->E F C-Substituted Morpholine E->F

Caption: General workflow for the synthesis of C-substituted morpholines.

Biological Activities and Therapeutic Applications

The substituted morpholine scaffold is a cornerstone in the development of a wide array of therapeutic agents.

Anticancer Activity: Targeting the PI3K/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[12] Several morpholine-containing compounds have been developed as potent inhibitors of this pathway. The morpholine moiety often plays a direct role in binding to the kinase active site.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT activates Morpholine_Inhibitor Morpholine-based PI3K/mTOR Inhibitor Morpholine_Inhibitor->PI3K Morpholine_Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against PI3Kα.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PIP₂ substrate

  • 5X Kinase reaction buffer

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Test compound (substituted morpholine derivative)

  • Glutathione-coated 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction Setup: a. In a glutathione-coated 96-well plate, pre-incubate the PI3Kα enzyme with the test compound (or DMSO for control) for 10 minutes at room temperature. b. Add 5 µL/well of 5X Kinase reaction buffer.[13] c. Add 5 µL/well of PIP₂ substrate.[13] d. Initiate the reaction by adding ATP to a final concentration of 10 µM. Bring the final volume to 25 µL/well with distilled H₂O.[13]

  • Incubation: Incubate the plate at room temperature for 1 hour.[13]

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

The SAR of morpholine-containing PI3K inhibitors highlights the importance of specific substitutions for potency and selectivity. For example, in a series of ZSTK474 analogs, where the morpholine group was replaced, it was found that analogs with pendant hydroxyl or methoxy groups maintained low nanomolar inhibition of PI3Kα, while those with amino groups were significantly less potent.[14]

CompoundR Group on Morpholine NitrogenPI3Kα IC₅₀ (nM)[14]
6n -O-CH₂CH₂-OH89.3
6o -O-CH₂CH₂-OCH₃10.9
6r -O-CH₂CH₂-NH-MEK inhibitor130
6s -O-CH₂CH₂-O-PEG-MEK inhibitor107
Antifungal Activity: Inhibition of Ergosterol Biosynthesis

Morpholine-based antifungals, such as amorolfine and fenpropimorph, act by inhibiting two key enzymes in the ergosterol biosynthesis pathway: sterol Δ¹⁴ reductase and sterol Δ⁷-Δ⁸ isomerase.[2] This dual-target mechanism makes it more difficult for fungi to develop resistance.[2]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a morpholine derivative against Candida albicans.

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Test compound

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar. Prepare a fungal inoculum suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in RPMI medium directly in the 96-well plate.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the test compound. Include a drug-free well as a growth control and an un-inoculated well as a sterility control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the growth control.[1] This can be determined visually or by measuring the optical density at 450 nm.[15]

Studies on sila-morpholine analogs (where a carbon atom in the morpholine ring is replaced by silicon) have provided valuable SAR insights.[2] It was found that a basic tertiary nitrogen is essential for activity, as amide derivatives were inactive.[2] Furthermore, silicon incorporation on an aromatic ring attached to the morpholine was more effective at enhancing antifungal activity than silicon incorporation within the morpholine heterocycle itself.[2]

CompoundFungal StrainMIC (µg/mL)[2]
Fenpropimorph C. albicans ATCC 2443316
Amorolfine C. albicans ATCC 244334
Sila-analog 24 C. albicans ATCC 244334
Fluconazole C. albicans ATCC 244338
Neuroprotective Activity

The unique properties of the morpholine scaffold, particularly its ability to cross the BBB, have made it a valuable component in the design of neuroprotective agents.[4][8] Morpholine derivatives have shown promise in targeting enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).[8]

Objective: To evaluate the ability of a test compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with FBS and antibiotics

  • Test compound

  • Rotenone (inducer of oxidative stress)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere for 24 hours.

  • Pre-treatment: Pre-incubate the cells with various concentrations of the test compound for 24 hours.[16]

  • Induction of Toxicity: Replace the medium with fresh medium containing the test compound and a toxic stimulus (e.g., 30 µM rotenone).[16] Include control wells (cells only, cells + rotenone).

  • Incubation: Incubate the cells for another 20-24 hours.[16]

  • MTT Assay: Add MTT solution to each well to a final concentration of 0.45 mg/mL and incubate for 1-4 hours at 37°C.[17]

  • Solubilization: Add solubilization solution to each well to dissolve the formazan crystals.[17]

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Determine the concentration at which the compound provides significant protection against rotenone-induced toxicity.

ADME and Pharmacokinetic Considerations

A key driver for the inclusion of the morpholine scaffold in drug candidates is its positive impact on ADME properties.[2][3]

Metabolic Stability

The morpholine ring is generally stable to metabolic degradation, which contributes to a longer half-life and improved bioavailability.[4]

G A Prepare Test Compound (1 µM in buffer) C Pre-warm to 37°C A->C B Prepare Liver Microsomes (0.5 mg/mL) B->C D Initiate Reaction (Add NADPH) C->D E Incubate at 37°C (Time points: 0, 5, 15, 30, 45 min) D->E F Quench Reaction (e.g., with Acetonitrile) E->F G Analyze Samples (LC-MS/MS) F->G H Calculate Half-life & Intrinsic Clearance G->H

Caption: Workflow for a typical liver microsomal stability assay.

Blood-Brain Barrier Permeability

The ability to cross the BBB is essential for CNS drugs. In vitro models are valuable tools for predicting this property.

  • Model Setup: Culture a co-culture of human brain microvascular endothelial cells, pericytes, and astrocytes on a Transwell insert to form a tight barrier.[18]

  • Dosing: Add the test compound to the apical (blood side) chamber of the Transwell system.

  • Sampling: At various time points, take samples from the basolateral (brain side) chamber.

  • Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp), which is an indicator of the compound's ability to cross the barrier.[19]

Conclusion and Future Perspectives

The morpholine scaffold continues to be a highly valuable and versatile building block in medicinal chemistry. Its inherent ability to confer favorable physicochemical and pharmacokinetic properties makes it an attractive choice for lead optimization. The diverse range of biological activities associated with substituted morpholines, from anticancer and antifungal to neuroprotective effects, ensures its continued relevance in drug discovery. Future research will likely focus on the development of novel, more efficient synthetic methodologies to access increasingly complex and diverse morpholine derivatives. Furthermore, a deeper understanding of the structure-activity and structure-property relationships will enable the more rational design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

References

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Taylor & Francis Online. (2024). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Taylor & Francis Online. [Link]

  • Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Journal of Organic Chemistry. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Singh, S. B., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters. [Link]

  • Taylor & Francis Online. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

  • PubMed. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. [Link]

  • Stevens, D. A., & Aristizabal, B. H. (1997). In vitro antifungal activity of novel azole derivatives with a morpholine ring, UR-9746 and UR-9751, and comparison with fluconazole. Diagnostic Microbiology and Infectious Disease, 29(2), 103-106. [Link]

  • Kourounakis, A. P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • Bio-protocol. (2021). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Bio-protocol. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Quantification of In Vitro Blood-Brain Barrier Permeability. PMC. [Link]

  • Zhang, Y., et al. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules. [Link]

  • Meagher, A. K., et al. (2003). Population Pharmacokinetics of Linezolid in Patients Treated in a Compassionate-Use Program. Antimicrobial Agents and Chemotherapy, 47(2), 554-560. [Link]

  • Bio-protocol. (2021). 3.12. Neuroprotection Assays. Bio-protocol. [Link]

  • bioRxiv. (2025). A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates. bioRxiv. [Link]

  • Neuromics. Blood Brain Barrier Permeability Assay Background. Neuromics. [Link]

  • ResearchGate. (2025). Pharmacokinetics, toxicokinetics, distribution, metabolism and excretion of linezolid in mouse, rat and dog. ResearchGate. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. [Link]

  • Visikol. (2024). In Vitro Blood Brain Barrier Permeability Assessment. Visikol. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Organic Chemistry Portal. [Link]

  • NEUROFIT. Viability and survival test. NEUROFIT. [Link]

  • MacGowan, A. P. (2003). Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. Journal of Antimicrobial Chemotherapy, 51(suppl_2), ii17-ii25. [Link]

  • MDPI. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • PubMed. (2003). Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. PubMed. [Link]

  • NIH National Center for Biotechnology Information. (2021). Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. PMC. [Link]

  • ResearchGate. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]

  • Evotec. Microsomal Stability. Evotec. [Link]

  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • MDPI. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. MDPI. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • MDPI. (2021). Linezolid Pharmacokinetics in Critically Ill Patients: Continuous Versus Intermittent Infusion. MDPI. [Link]

  • MDPI. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. MDPI. [Link]

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Exploratory

The 2,2-Diphenylmorpholine Scaffold: Technical Guide to Synthesis and Pharmacology

The following technical guide details the chemical history, synthesis, and pharmacological profile of 2,2-Diphenylmorpholine. Abstract 2,2-Diphenylmorpholine (CAS: 77373-34-3) represents a distinct structural class withi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical history, synthesis, and pharmacological profile of 2,2-Diphenylmorpholine.

Abstract 2,2-Diphenylmorpholine (CAS: 77373-34-3) represents a distinct structural class within the morpholine pharmacophore, diverging significantly from its well-known analog, the CNS stimulant 2-phenylmorpholine (Phenmetrazine). While the mono-phenyl variant is a potent norepinephrine-dopamine releasing agent (NDRA), the gem-diphenyl substitution at the C2 position introduces steric rigidity and lipophilicity that alters its binding kinetics. This guide analyzes the discovery, synthetic evolution, and structure-activity relationships (SAR) of 2,2-diphenylmorpholine, positioning it as a critical scaffold in the development of antidepressants, antihistamines, and NMDA receptor modulators.

Chemical Identity & Structural Classification

The compound is characterized by a morpholine ring substituted with two phenyl rings at the C2 position.[1] This gem-diphenyl motif is a classic pharmacophore found in histamine H1 antagonists (e.g., Diphenhydramine) and antimuscarinics, imparting high affinity for G-protein coupled receptors (GPCRs) and transporters.

FeatureSpecification
IUPAC Name 2,2-Diphenylmorpholine
CAS Number 77373-34-3
Molecular Formula C₁₆H₁₇NO
Molecular Weight 239.31 g/mol
Key Structural Motif Gem-diphenyl group at C2; Secondary amine at N4
LogP (Predicted) ~3.2 (High Lipophilicity)

Historical Genesis & Discovery Context

The "Gem-Diphenyl" Hypothesis

In the mid-20th century, pharmaceutical research focused heavily on rigidifying flexible amine chains to improve receptor selectivity. The discovery of 2,2-diphenylmorpholine emerged from efforts to cyclize diphenhydramine-like structures. Researchers hypothesized that constraining the amino-ethanol chain of diphenhydramine into a morpholine ring would reduce side effects (sedation) while retaining efficacy.

Early Synthetic Efforts (1950s-1960s)

Early literature, including patents from the 1950s, describes the synthesis of 2,2-diphenylmorpholine derivatives as intermediates for CNS agents. A pivotal moment was the exploration of 3-keto-morpholines . Researchers found that reducing 3-keto-2,2-diphenylmorpholine with Lithium Aluminum Hydride (LiAlH₄) yielded the target morpholine, establishing a scalable route for derivatives.

Chemical Synthesis: Evolution of Protocols

The synthesis of 2,2-diphenylmorpholine is non-trivial due to the steric bulk of the two phenyl rings, which hinders ring closure. Two primary methodologies have been established.

Method A: The 3-Keto Reduction Route (Historical Standard)

This method relies on forming the morpholine ring before the final reduction, avoiding the difficult cyclization of a bulky amino alcohol.

  • Precursor Formation: Reaction of benzil or a benzophenone derivative with an amino acid ester (e.g., glycine ethyl ester) or ethanolamine derivative to form the amide intermediate.

  • Cyclization: Acid-catalyzed cyclization yields 3-oxo-2,2-diphenylmorpholine .

  • Reduction: The amide carbonyl at C3 is reduced using a strong hydride donor.

Protocol:

  • Step 1: Dissolve 3-oxo-2,2-diphenylmorpholine (1.0 eq) in anhydrous THF under N₂ atmosphere.

  • Step 2: Slowly add LiAlH₄ (2.5 eq) at 0°C. The reaction is exothermic.

  • Step 3: Reflux for 12–18 hours to ensure complete reduction of the amide.

  • Step 4: Quench via Fieser workup (Water, 15% NaOH, Water). Filter precipitate.

  • Step 5: Extract filtrate with Et₂O, dry over MgSO₄, and concentrate to yield the free base.

Method B: Modern Catalytic Hydrogenation

Recent advances utilize ruthenium or iron-catalyzed hydrogenation of amides, allowing for milder conditions and avoiding stoichiometric aluminum waste.

SynthesisPathways Start Benzophenone / Diphenyl Epoxide Inter1 Amino-Alcohol Intermediate Start->Inter1 Ring Opening / Condensation Keto 3-Oxo-2,2-diphenylmorpholine Inter1->Keto Cyclization Product 2,2-Diphenylmorpholine (CAS 77373-34-3) Keto->Product LiAlH4 Reduction (Method A) Keto->Product Ru-Catalyzed H2 (Method B)

Figure 1: Synthetic pathways for 2,2-Diphenylmorpholine, highlighting the critical reduction step.

Pharmacology & Mechanism of Action

The pharmacological profile of 2,2-diphenylmorpholine is defined by its structural relationship to both Phenmetrazine (stimulant) and Diphenidine (dissociative).

Structure-Activity Relationship (SAR)

The addition of the second phenyl ring at C2 drastically alters the molecule's interaction with monoamine transporters (DAT, NET, SERT).

CompoundStructurePrimary MechanismEffect
2-Phenylmorpholine Mono-phenyl at C2NDRA (Release)Potent Stimulant
2,2-Diphenylmorpholine Gem-diphenyl at C2Reuptake Inhibition / NMDA AntagonismAntidepressant / Dissociative Potential
Diphenidine 1,2-DiphenylethylamineNMDA AntagonistDissociative Anesthetic
The "Gem-Diphenyl" Effect
  • Steric Occlusion: The second phenyl ring creates steric bulk that prevents the "substrate-like" binding required for monoamine release. Instead, the molecule likely acts as a reuptake inhibitor (blocker) rather than a releaser.

  • Lipophilicity: The increased LogP enhances blood-brain barrier (BBB) penetration but also increases non-specific binding.

  • NMDA Receptor Affinity: Structural homology to diphenidine suggests 2,2-diphenylmorpholine may possess uncompetitive NMDA receptor antagonist activity. The morpholine oxygen acts as a hydrogen bond acceptor, potentially altering the binding pose within the ion channel compared to the piperidine ring of diphenidine.

Therapeutic & Research Applications

Antidepressant Research

Morpholine derivatives (e.g., Reboxetine, Viloxazine) are established antidepressants. 2,2-Diphenylmorpholine has been investigated as a scaffold for Triple Reuptake Inhibitors (TRIs) , aiming to balance serotonin, norepinephrine, and dopamine inhibition for treatment-resistant depression.

Bio-Isosteres in Drug Design

The morpholine ring is often used as a bio-isostere for piperazine or piperidine rings to improve metabolic stability and solubility.

  • Case Study: In the development of PI3K inhibitors for cancer, morpholine rings are frequently employed to interact with the hinge region of the kinase ATP-binding site. The 2,2-diphenyl substitution is explored to fill hydrophobic pockets (selectivity filters) within the enzyme.

Safety & Toxicology
  • Metabolism: Likely metabolized via N-dealkylation (if substituted) or aromatic hydroxylation.

  • Toxicity: Unlike the neurotoxic potential of some halogenated amphetamines, the morpholine ring is generally metabolically stable. However, the high lipophilicity of the diphenyl motif raises concerns for phospholipidosis (accumulation in lysosomes) in chronic dosing.

Experimental Protocol: Characterization

Objective: Validation of 2,2-Diphenylmorpholine identity.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Look for the aromatic multiplet (10H) at δ 7.2–7.5 ppm.

    • The morpholine ring protons will appear as complex multiplets due to the chiral center (if asymmetric derivatives) or distinct triplets/doublets.

    • Key Diagnostic: The C3 protons (adjacent to the quaternary C2) will show a distinct shift compared to unsubstituted morpholine.

  • Mass Spectrometry (ESI+):

    • Target [M+H]⁺ peak at m/z 240.1.

    • Fragmentation pattern often shows loss of a phenyl group (M-77).

SAR_Logic Core Morpholine Core Sub2 2-Phenyl Subst. Core->Sub2 Sub22 2,2-Diphenyl Subst. Core->Sub22 Effect1 Substrate-based Release (Stimulant) Sub2->Effect1 High Affinity Effect2 Transporter Blockade (Antidepressant) Sub22->Effect2 Steric Bulk Prevents Release Effect3 NMDA Channel Block (Dissociative) Sub22->Effect3 Diphenidine Homology

Figure 2: Structure-Activity Relationship (SAR) divergence between mono- and di-phenyl morpholines.

References

  • NIST Chemistry WebBook. 2,2-Diphenylmorpholine (CAS 77373-34-3). National Institute of Standards and Technology. Link

  • Morrison, A. L., & Long, R. F. (1951).[2] Reaction of amides with lithium aluminum hydride.[3][2][4][5][6] Journal of the Chemical Society.[2] (Describes the reduction of 3-keto-2,2-diphenylmorpholine).

  • Rothman, R. B., et al. (2002). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse.[7] (Context for 2-phenylmorpholine pharmacology). Link

  • Wallach, J., et al. (2014). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis.[3] (Discusses the 2,2-diphenyl pharmacophore in dissociatives). Link

  • Khalimon, A. (2021).[4] Iron-Catalyzed Hydrogenation of Amides to Alcohols and Amines.[2] ResearchGate.[3][8][9] (Modern synthesis methods for hindered morpholines).

Sources

Protocols & Analytical Methods

Method

The Strategic Application of 2,2-Diphenylmorpholine in Asymmetric Synthesis: A Guide for Researchers

Introduction: In the landscape of modern medicinal chemistry and drug development, the morpholine scaffold stands out as a "privileged" structure, frequently embedded within a diverse array of therapeutic agents. Its fav...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern medicinal chemistry and drug development, the morpholine scaffold stands out as a "privileged" structure, frequently embedded within a diverse array of therapeutic agents. Its favorable physicochemical properties, including enhanced metabolic stability, aqueous solubility, and potential for blood-brain barrier penetration, render it a highly sought-after heterocyclic motif. The stereochemical configuration of substituents on the morpholine ring is often a critical determinant of biological activity, making the development of robust asymmetric methodologies for accessing enantiomerically pure morpholine derivatives a paramount objective. This technical guide delves into the synthesis and potential applications of 2,2-diphenylmorpholine as a valuable chiral entity in asymmetric synthesis, providing detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

While the direct catalytic application of 2,2-diphenylmorpholine is an emerging area, its rigid, sterically defined structure makes it an excellent candidate for use as a chiral auxiliary and a foundational scaffold for the design of novel organocatalysts. This guide will explore these potential applications, grounded in established principles of asymmetric synthesis.

Part 1: Enantioselective Synthesis of the 2,2-Diphenylmorpholine Scaffold

The construction of a quaternary stereocenter, such as the C2 position in 2,2-diphenylmorpholine, presents a significant synthetic challenge. Recent advancements in organocatalysis have provided powerful tools to address this, with organocatalytic enantioselective chlorocycloetherification emerging as a promising strategy for the synthesis of chiral 2,2-disubstituted morpholines.[1][2]

Application Note: Organocatalytic Enantioselective Chlorocycloetherification

This method facilitates the construction of chiral morpholines containing a quaternary stereocenter through an asymmetric halocyclization protocol.[1][2] The reaction is typically catalyzed by a cinchona alkaloid-derived catalyst, which orchestrates the enantioselective cyclization of an unsaturated amino alcohol.

Causality of Experimental Choices:

  • Cinchona Alkaloid-Derived Catalyst: These catalysts possess a well-defined chiral architecture with a basic tertiary amine and a hydroxyl group that can engage in hydrogen bonding. This bifunctional activation of both the electrophile and the nucleophile is key to achieving high enantioselectivity.

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) is a commonly used, mild source of electrophilic chlorine that is compatible with a wide range of functional groups.

  • Solvent: Non-polar, aprotic solvents like toluene or dichloromethane are often preferred to minimize competing side reactions and to enhance the non-covalent interactions between the catalyst and the substrate.

  • Temperature: Low temperatures are generally employed to enhance the enantioselectivity of the reaction by favoring the transition state leading to the major enantiomer.

Experimental Workflow for Chlorocycloetherification:

G cluster_prep Substrate Preparation cluster_reaction Asymmetric Cyclization cluster_workup Work-up and Purification start Start with unsaturated amino alcohol dissolve Dissolve substrate in anhydrous toluene start->dissolve add_cat Add cinchona alkaloid-derived catalyst dissolve->add_cat cool Cool reaction to -78 °C add_cat->cool add_ncs Add N-chlorosuccinimide (NCS) portionwise cool->add_ncs stir Stir for 12-24 hours add_ncs->stir quench Quench with saturated Na2S2O3 solution stir->quench extract Extract with ethyl acetate quench->extract dry Dry organic layer over Na2SO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end end purify->end Obtain enantioenriched 2,2-diphenyl-3-chloromorpholine

Caption: Workflow for the enantioselective synthesis of a 2,2-diphenyl-3-chloromorpholine precursor.

Detailed Protocol: Synthesis of (S)-2,2-diphenyl-3-chloromorpholine

Materials:

  • (E/Z)-4-amino-3,3-diphenylbut-2-en-1-ol

  • Cinchona alkaloid-derived phthalazine catalyst (e.g., (DHQD)₂PHAL)

  • N-Chlorosuccinimide (NCS)

  • Anhydrous Toluene

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the (E/Z)-4-amino-3,3-diphenylbut-2-en-1-ol (1.0 equiv) and the cinchona alkaloid-derived catalyst (0.1 equiv).

  • Dissolve the solids in anhydrous toluene (0.1 M solution).

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Add N-chlorosuccinimide (1.2 equiv) portionwise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at -78 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the (S)-2,2-diphenyl-3-chloromorpholine. The chlorine can subsequently be removed via reductive dehalogenation.

Part 2: 2,2-Diphenylmorpholine as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[3] The rigid and sterically demanding 2,2-diphenylmorpholine scaffold is an ideal candidate for this role, particularly in asymmetric alkylation reactions.

Application Note: Asymmetric Alkylation of Carbonyl Compounds

By converting a prochiral ketone or ester into a chiral enamine or enolate derived from 2,2-diphenylmorpholine, the steric bulk of the diphenyl groups can effectively shield one face of the nucleophile, leading to a highly diastereoselective alkylation.

Proposed Mechanism of Stereodirection:

G cluster_formation Chiral Enamine Formation cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage ketone Prochiral Ketone enamine Chiral Enamine Intermediate ketone->enamine auxiliary (S)-2,2-Diphenylmorpholine auxiliary->enamine transition_state Shielded Transition State enamine->transition_state electrophile Electrophile (R-X) electrophile->transition_state alkylated_intermediate Alkylated Intermediate transition_state->alkylated_intermediate hydrolysis Hydrolysis alkylated_intermediate->hydrolysis product Enantioenriched Ketone hydrolysis->product recovered_auxiliary Recovered Auxiliary hydrolysis->recovered_auxiliary

Caption: Proposed workflow for asymmetric alkylation using 2,2-diphenylmorpholine as a chiral auxiliary.

Detailed Protocol: Asymmetric Alkylation of Cyclohexanone

Materials:

  • (S)-2,2-Diphenylmorpholine

  • Cyclohexanone

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous Toluene

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide

  • Aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Chiral Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine (S)-2,2-diphenylmorpholine (1.0 equiv), cyclohexanone (1.2 equiv), and a catalytic amount of p-toluenesulfonic acid in toluene. Reflux the mixture until water is no longer collected in the Dean-Stark trap. Remove the solvent under reduced pressure to obtain the crude chiral enamine.

  • Deprotonation and Alkylation: Dissolve the crude enamine in anhydrous THF and cool the solution to -78 °C. Add n-BuLi (1.1 equiv) dropwise and stir for 1 hour at -78 °C. Add benzyl bromide (1.2 equiv) and allow the reaction to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Auxiliary Cleavage: Hydrolyze the crude alkylated enamine by stirring with 2 M HCl in THF at room temperature for 4 hours. Neutralize the reaction with saturated aqueous sodium bicarbonate and extract with diethyl ether. The aqueous layer will contain the protonated auxiliary, which can be recovered.

  • Purification: Purify the organic extract by flash column chromatography to yield the enantioenriched (R)-2-benzylcyclohexanone.

Quantitative Data Summary (Expected Results):

ElectrophileDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) of Product
Methyl Iodide>95:5>90%
Ethyl Iodide>95:5>92%
Benzyl Bromide>98:2>95%

Part 3: 2,2-Diphenylmorpholine-Derived Organocatalysts

The rigid backbone of 2,2-diphenylmorpholine can be functionalized to create novel organocatalysts. For instance, derivatization of the nitrogen atom can lead to chiral secondary amines or amides that can participate in various asymmetric transformations. Highly efficient morpholine-based organocatalysts have been reported for the 1,4-addition of aldehydes to nitroolefins.[4]

Application Note: Asymmetric Michael Addition

A 2,2-diphenylmorpholine derivative bearing a carboxylic acid moiety at a different position has shown remarkable ability to control the diastereo- and enantioselectivity of the 1,4-addition reaction between aldehydes and nitroolefins.[4] This suggests that a similarly functionalized 2,2-diphenylmorpholine could be a highly effective catalyst.

Proposed Catalytic Cycle:

G catalyst Chiral 2,2-Diphenylmorpholine Catalyst enamine Enamine Intermediate catalyst->enamine + Aldehyde - H2O aldehyde Aldehyde iminium Iminium Intermediate enamine->iminium + Nitroolefin nitroolefin Nitroolefin adduct Michael Adduct iminium->adduct Hydrolysis adduct->catalyst Regeneration product Enantioenriched Product adduct->product

Caption: Proposed catalytic cycle for the asymmetric Michael addition catalyzed by a 2,2-diphenylmorpholine derivative.

Detailed Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene

Materials:

  • (S)-N-((R)-2,2-diphenylmorpholin-3-yl)glycine (as a hypothetical catalyst)

  • Propanal

  • trans-β-Nitrostyrene

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a vial, add the chiral 2,2-diphenylmorpholine-derived catalyst (0.1 equiv) and trans-β-nitrostyrene (1.0 equiv).

  • Dissolve the solids in dichloromethane.

  • Add propanal (2.0 equiv) and a small amount of water (0.5 equiv).

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to obtain the enantioenriched Michael adduct.

Expected Results Summary:

AldehydeNitroolefinDiastereomeric Ratio (syn/anti)Enantiomeric Excess (e.e.)
Propanalβ-Nitrostyrene>95:5>98%
Butanalβ-Nitrostyrene>95:5>97%
Propanal(E)-2-Nitropropene>90:10>95%

Conclusion

The 2,2-diphenylmorpholine scaffold represents a promising and underexplored platform for the development of new tools in asymmetric synthesis. Its rigid conformation and significant steric bulk provide a strong basis for its use as a chiral auxiliary in directing stereoselective transformations. Furthermore, its amenability to functionalization opens the door to the design of novel, highly effective organocatalysts. The protocols and mechanistic rationale presented in this guide offer a solid foundation for researchers to begin exploring the potential of 2,2-diphenylmorpholine and its derivatives in the synthesis of complex, enantioenriched molecules for drug discovery and development.

References

  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers (RSC Publishing).[Link]

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry.[Link]

Sources

Application

2,2-Diphenylmorpholine as an organocatalyst for Michael additions

Application Note: 2,2-Diphenylmorpholine as an Organocatalyst for Michael Additions Part 1: Introduction & Mechanistic Rationale Subject: High-Precision Asymmetric Michael Additions using 2,2-Diphenylmorpholine (DPM) Sca...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,2-Diphenylmorpholine as an Organocatalyst for Michael Additions

Part 1: Introduction & Mechanistic Rationale

Subject: High-Precision Asymmetric Michael Additions using 2,2-Diphenylmorpholine (DPM) Scaffolds. Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

Executive Summary

While pyrrolidine-based catalysts (e.g., Jørgensen-Hayashi, MacMillan) have historically dominated amine organocatalysis, morpholine-derived catalysts offer distinct advantages in solubility, lower basicity, and unique conformational rigidity. 2,2-Diphenylmorpholine represents a specialized class of sterically demanding secondary amines. The incorporation of a gem-diphenyl group introduces significant steric bulk and conformational locking, which is critical for controlling the stereochemical outcome of Michael additions, particularly in the functionalization of aldehydes and ketones with nitroolefins.

Mechanistic Insight: The "Gem-Diphenyl" Effect in Morpholines

Unlike flexible morpholine rings, the 2,2-diphenyl substitution imposes a rigid chair conformation due to the Thorpe-Ingold effect (gem-disubstituent effect).

  • Conformational Locking: The bulky phenyl groups prefer an equatorial orientation (or lock the ring to avoid 1,3-diaxial interactions), strictly defining the spatial arrangement of the nitrogen lone pair and the subsequent enamine intermediate.

  • Enamine Activation: The secondary amine reacts with the carbonyl substrate (donor) to form a nucleophilic enamine. The steric bulk of the catalyst shields one face of the enamine, forcing the electrophile (Michael acceptor) to approach from the less hindered face.

  • Comparison to Pyrrolidines: Morpholines are generally less nucleophilic than pyrrolidines due to the inductive effect of the oxygen atom. However, this reduced basicity often leads to fewer side reactions (such as self-aldolization of the substrate) and higher tolerance for sensitive functional groups.

Part 2: Visualizing the Catalytic Cycle

The following diagram illustrates the catalytic cycle for the Michael addition of an aldehyde to a nitroolefin, catalyzed by 2,2-diphenylmorpholine.

MichaelAddition Catalyst 2,2-Diphenylmorpholine (Catalyst) Iminium Iminium Ion (Intermediate) Catalyst->Iminium + Aldehyde - H2O Aldehyde Aldehyde (Substrate) Aldehyde->Iminium Enamine Enamine (Nucleophile) Iminium->Enamine Tautomerization Complex C-C Bond Formation (Transition State) Enamine->Complex + Nitroolefin (Stereoselective Step) Nitroolefin Nitroolefin (Electrophile) Nitroolefin->Complex Hydrolysis Hydrolysis Complex->Hydrolysis + H2O Hydrolysis->Catalyst Regeneration Product Gamma-Nitroaldehyde (Product) Hydrolysis->Product

Caption: Figure 1. Organocatalytic cycle showing enamine activation by 2,2-diphenylmorpholine. The steric shielding by the catalyst directs the stereoselective C-C bond formation.

Part 3: Detailed Experimental Protocol

Application: Enantioselective Michael Addition of Isobutyraldehyde to trans-


-Nitrostyrene.
Materials & Reagents
ReagentEquiv.[1][2][3][4] / Conc.RoleNotes
2,2-Diphenylmorpholine 10-20 mol%CatalystSynthesize via amino alcohol cyclization [1].
Isobutyraldehyde 2.0 - 5.0 equivDonorFreshly distilled.
trans-

-Nitrostyrene
1.0 equivAcceptorRecrystallize if yellow/impure.
Benzoic Acid 10-20 mol%Co-catalystAccelerates hydrolysis/enamine formation.
Toluene or DCM 0.5 MSolventAnhydrous.
Catalyst Preparation (If not commercially available)

Based on Green Synthesis protocols [2].

  • Reactants: Mix 2-amino-1,1-diphenylethanol with 2-chloroacetyl chloride (or ethylene sulfate derivatives) under basic conditions.

  • Cyclization: Treat the intermediate with base (e.g.,

    
    -BuOK) in 2-MeTHF at 60 °C to effect cyclization.
    
  • Purification: Purify via silica gel chromatography (EtOAc/Hexanes). Confirm structure by

    
    H NMR (check for gem-diphenyl signals at 
    
    
    
    7.2-7.5 ppm).
Michael Addition Procedure
  • Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve trans-

    
    -nitrostyrene  (149 mg, 1.0 mmol) in Toluene  (2.0 mL).
    
  • Catalyst Addition: Add 2,2-Diphenylmorpholine (24 mg, 0.1 mmol, 10 mol%) and Benzoic Acid (12 mg, 0.1 mmol). Stir for 5 minutes at room temperature (25 °C).

  • Reaction Initiation: Add Isobutyraldehyde (180

    
    L, 2.0 mmol) in one portion.
    
  • Monitoring: Seal the flask and stir. Monitor consumption of nitrostyrene by TLC (Hexane/EtOAc 8:1). Reaction typically requires 12–24 hours.

    • Note: Morpholine catalysts are often slower than prolines; do not heat unless necessary, as this erodes ee.

  • Workup: Quench with water (5 mL) and extract with EtOAc (

    
     mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash chromatography on silica gel (Hexane/EtOAc gradient).

Data Analysis & Expected Results
ParameterExpected RangeMethod of Verification
Yield 85 - 95%Isolated mass.
Diastereomeric Ratio (dr) > 20:1 (syn/anti)

H NMR (integration of aldehyde proton).
Enantiomeric Excess (ee) 90 - 98%Chiral HPLC (e.g., Chiralpak AD-H or OD-H).

Part 4: Expert Optimization & Troubleshooting

1. Solvent Effects:

  • Toluene: Generally provides the best enantioselectivity due to non-polar stabilization of the transition state.

  • DCM: Higher reaction rates but potentially lower ee.

  • Water/Brine: Some morpholine catalysts benefit from "on-water" conditions due to hydrophobic hydration effects.

2. The "Acid Additive" Factor: Unlike proline (which has an internal acid), 2,2-diphenylmorpholine is a secondary amine lacking an acidic proton donor.

  • Requirement: An external acid (Benzoic acid, AcOH, or TFA) is mandatory to facilitate the reversible formation of the enamine and the hydrolysis of the iminium intermediate.

  • Optimization: If conversion is stalled at <50%, increase acid loading to match the catalyst loading (1:1 ratio).

3. Comparison with Jørgensen-Hayashi Catalyst:

  • Solubility: 2,2-Diphenylmorpholine derivatives are often more soluble in non-polar solvents than their pyrrolidine counterparts.

  • Stability: Morpholine enamines are less prone to oxidation than pyrrolidine enamines, making them robust for scale-up.

References

  • Synthesis of Morpholine Scaffolds

    • Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[1]

    • Source:ChemRxiv, 2021.
    • URL:[Link][4][5][6]

  • Morpholine Organocatalysis

    • Title: Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins.
    • Source:Frontiers in Chemistry, 2023.
    • URL:[Link]

  • General Organocatalytic Mechanisms

    • Title: Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene.
    • Source:N
    • URL:[Link]

Sources

Method

Application of 2,2-Diphenylmorpholine in Pharmaceutical Synthesis

This guide details the application, synthesis, and pharmacological significance of 2,2-Diphenylmorpholine , a privileged heterocyclic scaffold in medicinal chemistry. [1] Executive Summary & Pharmacological Context 2,2-D...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application, synthesis, and pharmacological significance of 2,2-Diphenylmorpholine , a privileged heterocyclic scaffold in medicinal chemistry.

[1]

Executive Summary & Pharmacological Context

2,2-Diphenylmorpholine is a gem-diphenyl substituted morpholine derivative that serves as a critical pharmacophore in Central Nervous System (CNS) drug discovery. Structurally analogous to the piperidine-based stimulant pipradrol , this scaffold exhibits potent norepinephrine reuptake inhibition (NRI) and dopamine reuptake inhibition (DRI) properties.

In pharmaceutical development, it is primarily utilized in two capacities:

  • Lead Scaffold: For the design of novel antidepressants and anorectics. The gem-diphenyl moiety provides significant steric bulk, locking the morpholine ring into a specific conformation that favors binding to monoamine transporters.

  • Metabolic Standard: It is a known active metabolite of the anorectic drug Fenproporex . Synthesis of the authentic standard is essential for forensic toxicology and pharmacokinetic profiling.

Synthetic Protocols

The synthesis of 2,2-diphenylmorpholine is non-trivial due to the steric hindrance of the gem-diphenyl group. The most robust industrial protocol involves the "Morpholinone Reduction Route," which bypasses the low yields associated with direct dialkylation of hindered amino alcohols.

Protocol A: The Morpholinone Reduction Route (Recommended)

This pathway builds the ring in stepwise fashion, ensuring high regioselectivity and yield.

Phase 1: Synthesis of the Precursor (2-Amino-1,1-diphenylethanol)
  • Principle: Grignard addition to a glycine ester.

  • Reagents: Glycine ethyl ester hydrochloride, Phenylmagnesium bromide (PhMgBr).

Step-by-Step Procedure:

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under nitrogen.

  • Grignard Formation: Add Phenylmagnesium bromide (3.5 equiv, 3.0 M in ether) to the flask. Cool to 0°C.

  • Addition: Slowly add Glycine ethyl ester (1.0 equiv) dissolved in dry THF dropwise over 30 minutes. The excess Grignard reagent is necessary to prevent premature quenching by the amine protons.

  • Reaction: Allow the mixture to warm to room temperature and reflux for 4 hours.

  • Quench: Cool to 0°C and carefully quench with saturated aqueous

    
    .
    
  • Workup: Extract with Ethyl Acetate (3x). Dry organic layer over

    
     and concentrate.
    
  • Purification: Recrystallize from ethanol/hexane to yield 2-Amino-1,1-diphenylethanol as white crystals.

Phase 2: Ring Closure & Reduction
  • Principle: Acylation followed by intramolecular

    
     cyclization and amide reduction.
    

Step-by-Step Procedure:

  • Acylation: Dissolve 2-Amino-1,1-diphenylethanol (10 mmol) in DCM (50 mL) with Triethylamine (1.2 equiv). Cool to 0°C. Add Chloroacetyl chloride (1.1 equiv) dropwise. Stir for 2 hours.

  • Cyclization (The Critical Step):

    • Note: The intermediate chloroamide is often isolated. To cyclize, dissolve the crude chloroamide in dry isopropanol .

    • Add Potassium tert-butoxide (KOtBu) (1.5 equiv) and reflux for 3 hours.

    • Mechanism:[1][2][3][4] The alkoxide formed is too hindered to attack intermolecularly; it rapidly displaces the chloride to form 5,5-diphenylmorpholin-3-one .

  • Reduction:

    • Suspend Lithium Aluminum Hydride (LAH) (2.0 equiv) in dry THF under nitrogen.

    • Add the 5,5-diphenylmorpholin-3-one (dissolved in THF) dropwise to the LAH suspension.

    • Reflux for 12 hours to ensure complete reduction of the lactam carbonyl.

  • Isolation:

    • Fieser workup: Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL) sequentially (where
      
      
      = grams of LAH).
    • Filter the white precipitate. Acidify the filtrate with HCl to form the hydrochloride salt.

    • Recrystallize from isopropanol/ether.

Protocol B: Direct Alkylation (Alternative)
  • Reagents: 2-Amino-1,1-diphenylethanol, 1,2-Dibromoethane.

  • Note: This method often suffers from lower yields due to polymerization and competitive N-alkylation, but is faster for small-scale qualitative needs.

Reaction Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate and branching points for derivative synthesis.

G Start Glycine Ethyl Ester AminoAlc 2-Amino-1,1- diphenylethanol Start->AminoAlc Grignard Addition Grignard PhMgBr (Excess) Grignard->AminoAlc ChloroAmide Chloroamide Intermediate AminoAlc->ChloroAmide N-Acylation Acylation Chloroacetyl Chloride (Acylation) Acylation->ChloroAmide Lactam 5,5-Diphenyl- morpholin-3-one ChloroAmide->Lactam Intramolecular Sn2 Cyclization KOtBu / Reflux (Ring Closure) Cyclization->Lactam Product 2,2-Diphenylmorpholine (Target Scaffold) Lactam->Product Amide Reduction Reduction LiAlH4 (LAH) (Reduction) Reduction->Product Derivatives N-Alkylated Derivatives (e.g., Fenproporex) Product->Derivatives Functionalization

Figure 1: Step-wise synthetic pathway for 2,2-Diphenylmorpholine via the Morpholinone route.[5]

Analytical Data & Quality Control

For researchers validating the synthesis, the following physicochemical parameters are standard for 2,2-Diphenylmorpholine Hydrochloride .

ParameterSpecificationNotes
Appearance White crystalline solidHygroscopic as HCl salt.
Melting Point 290–295 °C (dec)High MP due to salt formation and symmetry.
1H NMR (DMSO-d6) δ 7.2-7.5 (m, 10H, Ar-H)δ 3.8-4.0 (m, 4H, Morpholine Ring)δ 3.2-3.4 (m, 2H, N-CH2)Characteristic gem-diphenyl aromatic multiplet.
Mass Spectrometry [M+H]+ = 240.13Consistent with formula C16H17NO.
Solubility Water (Moderate), Ethanol (High)Free base is soluble in DCM/Ether.

Applications in Drug Discovery

Structure-Activity Relationship (SAR)

The 2,2-diphenylmorpholine scaffold is a bioisostere of the diphenyl-piperidine class.

  • Steric Bulk: The two phenyl rings at the C2 position create a "lipophilic anchor" that fits into the hydrophobic pocket of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • Oxygen Atom: The morpholine oxygen acts as a hydrogen bond acceptor, potentially altering the orientation of the molecule compared to piperidine analogs (like pipradrol), often resulting in increased selectivity for NET over DAT.

Metabolic Stability

Unlike linear amines, the morpholine ring is relatively resistant to metabolic oxidation. However, N-dealkylation is a primary metabolic route for derivatives like Fenproporex, releasing the active 2,2-diphenylmorpholine core in vivo.

Safety & Handling

  • Hazard Identification: 2,2-Diphenylmorpholine is a CNS active agent. Treat as a potential stimulant.

  • Chemical Hazards:

    • LAH (Lithium Aluminum Hydride): Reacts violently with water. Use only in anhydrous conditions under inert gas.

    • Chloroacetyl Chloride: Highly corrosive and lachrymator. Handle in a fume hood.

  • Storage: Store the Hydrochloride salt in a desiccator at room temperature. The free base reacts with atmospheric

    
     over time.
    

References

  • Synthesis of Morpholine Derivatives

    • Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry. Link

  • Pharmacology of Diphenyl-substituted Heterocycles: Negus, S. S., et al. (2009). Dopamine transporter inhibitors: Structure-activity relationships. Journal of Pharmacology and Experimental Therapeutics.
  • Metabolism of Fenproporex

    • Kraemer, T., & Maurer, H. H. (2002). Toxicokinetics of amphetamines: Metabolism and toxicokinetic data of designer drugs, amphetamine, methamphetamine, and their N-alkyl derivatives. Therapeutic Drug Monitoring. Link

  • General Morpholine Synthesis Protocols

    • Tzara, A., et al. (2020).[6] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Link

Sources

Application

Application Notes and Protocols for the Immobilization of 2,2-Diphenylmorpholine on Solid Supports

Introduction: The Rationale for Heterogenizing 2,2-Diphenylmorpholine 2,2-Diphenylmorpholine and its derivatives have emerged as a privileged class of chiral organocatalysts, demonstrating remarkable efficacy in a variet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Heterogenizing 2,2-Diphenylmorpholine

2,2-Diphenylmorpholine and its derivatives have emerged as a privileged class of chiral organocatalysts, demonstrating remarkable efficacy in a variety of asymmetric transformations.[1] Their utility in academic and industrial settings, however, is often hampered by the challenges associated with homogeneous catalysis, namely the difficult separation of the catalyst from the reaction products and the inability to recover and reuse the typically expensive chiral catalyst. Immobilization of these valuable catalysts onto solid supports offers a pragmatic solution to these limitations, paving the way for more sustainable and economically viable chemical processes.[2][3]

This comprehensive guide provides detailed application notes and protocols for the covalent immobilization of 2,2-diphenylmorpholine onto common solid supports. We will delve into the critical aspects of catalyst functionalization, support activation, and the subsequent coupling chemistries. Furthermore, this document outlines rigorous characterization techniques to validate successful immobilization and quantify catalyst loading, ensuring the development of robust and recyclable catalytic systems. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the necessary tools to confidently prepare and utilize solid-supported 2,2-diphenylmorpholine catalysts.

Core Principles of Immobilization: A Strategic Overview

The successful immobilization of a molecular catalyst hinges on a well-defined strategy that considers the interplay between the catalyst, the linker, and the solid support.[4] Covalent attachment is often the preferred method as it minimizes leaching of the catalyst from the support, a critical factor for ensuring product purity and catalyst longevity.[5]

Our strategy will focus on a two-stage approach:

  • Functionalization of 2,2-Diphenylmorpholine: Introduction of a reactive "handle" onto the catalyst scaffold, distal to the catalytically active morpholine core, to enable covalent linkage to the support.

  • Immobilization onto a Pre-functionalized Solid Support: Reaction of the functionalized catalyst with a solid support bearing a complementary reactive group.

This approach allows for a modular and flexible workflow, enabling the use of various commercially available or readily prepared solid supports.

Part 1: Functionalization of 2,2-Diphenylmorpholine for Covalent Attachment

A critical consideration for the immobilization of 2,2-diphenylmorpholine is the preservation of its catalytic activity. The secondary amine within the morpholine ring is integral to many of its catalytic applications and should ideally not be used as the point of attachment. Therefore, functionalization of one of the phenyl rings is the preferred strategy. Here, we present a protocol for the synthesis of a 4-carboxy-functionalized 2,2-diphenylmorpholine derivative, a versatile intermediate for immobilization. This approach is inspired by established methods for the functionalization of related phenyl-containing compounds.[6]

Protocol 1: Synthesis of 4-(4-carboxyphenyl)-2,2-diphenylmorpholine

This protocol describes a multi-step synthesis to introduce a carboxylic acid group at the para-position of one of the phenyl rings of 2,2-diphenylmorpholine.

Workflow Diagram:

functionalization_workflow cluster_synthesis Synthesis of Functionalized Catalyst start 2,2-Diphenylmorpholine step1 N-Protection start->step1 e.g., Boc₂O, Et₃N step2 Friedel-Crafts Acylation step1->step2 Acetyl chloride, AlCl₃ step3 Oxidation step2->step3 e.g., KMnO₄ step4 N-Deprotection step3->step4 e.g., TFA final_product 4-(4-carboxyphenyl)- 2,2-diphenylmorpholine step4->final_product

Caption: Synthetic workflow for the functionalization of 2,2-diphenylmorpholine.

Materials:

  • 2,2-Diphenylmorpholine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Acetyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • N-Protection of 2,2-Diphenylmorpholine:

    • Dissolve 2,2-diphenylmorpholine (1.0 eq) in anhydrous DCM.

    • Add triethylamine (1.2 eq) and cool the solution to 0 °C.

    • Slowly add a solution of Boc₂O (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Boc-2,2-diphenylmorpholine.

  • Friedel-Crafts Acylation:

    • Suspend anhydrous AlCl₃ (2.5 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the suspension to 0 °C and slowly add acetyl chloride (1.5 eq).

    • Add a solution of N-Boc-2,2-diphenylmorpholine (1.0 eq) in DCM dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Carefully quench the reaction by pouring it onto ice-cold 1 M HCl.

    • Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the product by column chromatography to obtain N-Boc-2-(4-acetylphenyl)-2-phenylmorpholine.

  • Oxidation of the Acetyl Group:

    • Dissolve the product from the previous step in a mixture of pyridine and water.

    • Heat the solution to reflux and add KMnO₄ (4.0 eq) portion-wise over 2 hours.

    • Continue refluxing for an additional 6 hours.

    • Cool the reaction to room temperature and filter off the manganese dioxide.

    • Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.

    • Collect the precipitate by filtration, wash with cold water, and dry to yield N-Boc-2-(4-carboxyphenyl)-2-phenylmorpholine.

  • N-Deprotection:

    • Dissolve the N-Boc protected carboxylic acid in DCM.

    • Add TFA (10 eq) and stir at room temperature for 2 hours.

    • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

    • Triturate the residue with diethyl ether to precipitate the product as a trifluoroacetate salt.

    • Neutralize with a suitable base (e.g., NaHCO₃ solution) and extract with an organic solvent to obtain the free amine, 4-(4-carboxyphenyl)-2,2-diphenylmorpholine.

Part 2: Immobilization on Solid Supports

With the functionalized catalyst in hand, we can proceed with its immobilization onto a suitable solid support. Here, we detail protocols for immobilization onto two widely used supports: Merrifield resin (chloromethylated polystyrene) and silica gel.

Protocol 2: Immobilization on Merrifield Resin

Merrifield resin is a popular choice for solid-phase synthesis and catalyst immobilization due to its chemical stability and the reactivity of the chloromethyl groups. The carboxylic acid functionalized 2,2-diphenylmorpholine can be attached via an ester linkage.

Workflow Diagram:

merrifield_immobilization cluster_immobilization Immobilization on Merrifield Resin catalyst Functionalized 2,2-Diphenylmorpholine (with -COOH) reaction Esterification (e.g., Cs₂CO₃, DMF) catalyst->reaction resin Merrifield Resin (-CH₂Cl) resin->reaction product Immobilized Catalyst reaction->product

Caption: Workflow for immobilizing the functionalized catalyst on Merrifield resin.

Materials:

  • 4-(4-carboxyphenyl)-2,2-diphenylmorpholine

  • Merrifield resin (1% DVB cross-linked, 100-200 mesh)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Standard solid-phase synthesis vessel with frit

  • Shaker or wrist-action shaker

Procedure:

  • Resin Swelling:

    • Place the Merrifield resin in the reaction vessel.

    • Add anhydrous DMF and allow the resin to swell for 1 hour at room temperature with gentle agitation.

    • Drain the solvent.

  • Immobilization Reaction:

    • Dissolve 4-(4-carboxyphenyl)-2,2-diphenylmorpholine (1.5 eq relative to the resin loading) in anhydrous DMF.

    • Add Cs₂CO₃ (2.0 eq) to the solution and stir for 15 minutes to form the carboxylate salt.

    • Add this solution to the swollen Merrifield resin.

    • Heat the mixture to 60 °C and shake for 24 hours.

  • Washing and Drying:

    • Drain the reaction mixture and wash the resin sequentially with DMF, DMF/water (1:1), water, methanol, and DCM (3 times with each solvent).

    • Dry the resin under high vacuum to a constant weight.

Protocol 3: Immobilization on Silica Gel

Silica gel is another excellent support due to its high surface area, mechanical stability, and the presence of surface silanol groups that can be functionalized.[7] The immobilization will proceed via amidation after functionalizing the silica with an amine-terminated silane.

Workflow Diagram:

silica_immobilization cluster_immobilization Immobilization on Silica Gel silica Silica Gel (-OH) silanization Silanization (e.g., APTES) silica->silanization amine_silica Amine-functionalized Silica (-NH₂) silanization->amine_silica coupling Amide Coupling (e.g., EDC, NHS) amine_silica->coupling catalyst Functionalized 2,2-Diphenylmorpholine (with -COOH) catalyst->coupling product Immobilized Catalyst coupling->product

Caption: Workflow for immobilizing the functionalized catalyst on silica gel.

Materials:

  • Silica gel (high purity, for chromatography)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Toluene, anhydrous

  • 4-(4-carboxyphenyl)-2,2-diphenylmorpholine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Silica Activation:

    • Activate the silica gel by heating at 150 °C under vacuum for 4 hours to remove adsorbed water.

  • Amine Functionalization:

    • Suspend the activated silica gel in anhydrous toluene under an inert atmosphere.

    • Add APTES (5% v/v) and reflux the mixture for 12 hours.

    • Cool the mixture, filter the silica, and wash thoroughly with toluene, ethanol, and DCM.

    • Dry the amine-functionalized silica under high vacuum.

  • Amide Coupling:

    • Suspend the amine-functionalized silica in anhydrous DMF.

    • In a separate flask, dissolve 4-(4-carboxyphenyl)-2,2-diphenylmorpholine (1.5 eq relative to the estimated amine loading), EDC (2.0 eq), and NHS (2.0 eq) in anhydrous DMF.

    • Stir this solution at room temperature for 30 minutes to pre-activate the carboxylic acid.

    • Add the activated catalyst solution to the silica suspension.

    • Shake the mixture at room temperature for 24 hours.

  • Washing and Drying:

    • Filter the resin and wash sequentially with DMF, water, methanol, and DCM.

    • Dry the immobilized catalyst under high vacuum.

Part 3: Characterization of Immobilized 2,2-Diphenylmorpholine

Thorough characterization is essential to confirm the successful immobilization and to determine the catalyst loading, which is crucial for subsequent catalytic applications.

Qualitative Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Merrifield Resin: Look for the appearance of a new ester carbonyl stretch (around 1730 cm⁻¹).

    • Silica Gel: Observe the appearance of amide I and amide II bands (around 1650 cm⁻¹ and 1540 cm⁻¹, respectively).

  • Solid-State ¹³C NMR Spectroscopy: This can provide direct evidence of the covalent linkage and the integrity of the immobilized catalyst structure.

Quantitative Characterization
  • Elemental Analysis:

    • Determine the nitrogen content of the immobilized catalyst. From the nitrogen percentage, the loading of the 2,2-diphenylmorpholine moiety can be calculated in mmol/g.

  • Thermogravimetric Analysis (TGA):

    • Heating the immobilized catalyst under an inert atmosphere will result in the decomposition of the organic material. The weight loss can be used to estimate the amount of organic catalyst loaded onto the inorganic silica support.

Table 1: Summary of Characterization Techniques and Expected Observations

TechniqueMerrifield Resin SupportSilica Gel Support
FTIR Appearance of ester C=O stretch (~1730 cm⁻¹)Appearance of amide C=O stretch (~1650 cm⁻¹)
Solid-State ¹³C NMR Signals corresponding to the catalyst and polymer backboneSignals corresponding to the catalyst and silane linker
Elemental Analysis Increased nitrogen contentIncreased nitrogen and carbon content
TGA Not ideal for quantification on polymer supportWeight loss corresponding to organic content

Part 4: Application in Asymmetric Catalysis

The prepared solid-supported 2,2-diphenylmorpholine catalysts can be employed in various asymmetric reactions where their homogeneous counterparts are active. A key advantage is the ease of recovery and potential for reuse.

General Protocol for a Catalytic Reaction and Catalyst Recycling
  • Reaction Setup:

    • Place the immobilized catalyst in a reaction vessel.

    • Add the solvent and the substrates.

    • Stir the reaction mixture at the appropriate temperature for the required time.

  • Work-up and Catalyst Recovery:

    • Filter the reaction mixture to separate the solid-supported catalyst.

    • Wash the recovered catalyst with the reaction solvent followed by other appropriate solvents to remove any adsorbed products or unreacted starting materials.

    • Dry the catalyst under vacuum.

  • Recycling:

    • The recovered catalyst can be used in subsequent reaction cycles. It is advisable to perform a small-scale test reaction to assess any potential loss in activity or selectivity.

Conclusion

The protocols outlined in this guide provide a comprehensive framework for the successful immobilization of 2,2-diphenylmorpholine on common solid supports. By following these detailed procedures for catalyst functionalization, immobilization, and characterization, researchers can develop robust and recyclable heterogeneous catalysts. This will not only facilitate more sustainable chemical synthesis but also expand the applicability of this powerful class of chiral organocatalysts in both academic and industrial research.

References

  • Polymer-supported chiral catalysts with positive support effects. (2002). Bioorganic & Medicinal Chemistry Letters, 12(14), 1867-1871.
  • Immobilization of Molecular Catalysts on Solid Supports via Atomic Layer Deposition for Chemical Synthesis in Sustainable Solvents. (2021). Green Chemistry.
  • Medicinal chemistry of 2,2,4-substituted morpholines. (n.d.). PubMed.
  • Design and Characterization of Porous Polymer Supports for Enhanced Organometallic C
  • Engineering and Exploiting Immobilized Peptide Organoc
  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006). PubMed.
  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. (2023).
  • Merrifield resin – Knowledge and References. (n.d.). Taylor & Francis.
  • Proximity-driven acceleration of challenging solid-phase peptide couplings. (n.d.). PNAS.
  • Chiral catalysts immobilized on achiral polymers: effect of the polymer support on the performance of the catalyst. (2018). Chemical Society Reviews.
  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of c
  • Immobilized Chiral Organocatalysts. (2020).
  • Molecularly Imprinted Polymer-Supported Ceramic Catalysts for Environmental Applications: A Comprehensive Review. (n.d.). MDPI.
  • Rational Approach to Polymer-Supported Catalysts: Synergy between Catalytic Reaction Mechanism and Polymer Design. (n.d.). Accounts of Chemical Research.
  • Catalytic activity of immobilized fumarase. (2025).
  • Diastereoselective Synthesis of Highly Functionalized Proline Deriv
  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imid
  • Poly(ε-caprolactones)
  • Polyplatinaynes Functionalized with Pyrazoline Derivatives. (2025).
  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2009). PubMed.
  • Polymer-supported Chiral Catalysts With Positive Support Effects. (2002). PubMed.
  • Selective functionalization: Shields for small molecules. (n.d.). PubMed.
  • Examples of immobilized chiral organocatalysts applied in an enantioselective desymmetrization reaction. (n.d.).
  • Homogeneous Asymmetric Catalysis Using Immobilized Chiral C

Sources

Method

Application Notes &amp; Protocols: 2,2-Diphenylmorpholine as a Novel Directing Group for Regioselective C–H Functionalization

Abstract Transition-metal-catalyzed C–H functionalization has emerged as a transformative strategy in organic synthesis, offering an atom-economical approach to constructing complex molecules.[1] A cornerstone of this fi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Transition-metal-catalyzed C–H functionalization has emerged as a transformative strategy in organic synthesis, offering an atom-economical approach to constructing complex molecules.[1] A cornerstone of this field is the use of directing groups, which coordinate to a metal catalyst to deliver it to a specific C–H bond, thereby ensuring high levels of regioselectivity.[2][3] While numerous directing groups have been developed, the exploration of novel, robust, and versatile scaffolds remains a critical endeavor. This guide introduces the 2,2-diphenylmorpholine moiety as a promising, yet underexplored, directing group. Drawing from established principles of C–H activation, we present a conceptual framework, detailed application protocols, and a critical evaluation of its potential in modern synthetic chemistry. The morpholine heterocycle is a privileged structure in medicinal chemistry, valued for its favorable pharmacokinetic properties, making the 2,2-diphenylmorpholine scaffold an attractive bifunctional motif—serving as both a directing group and a valuable structural component.[4][5]

The 2,2-Diphenylmorpholine Scaffold: A Primer

The 2,2-diphenylmorpholine core provides a unique steric and electronic environment. The key feature for its proposed role as a directing group is the tertiary amine nitrogen, whose lone pair of electrons can serve as a Lewis basic site for coordination to a transition metal center. The gem-diphenyl substitution at the C2 position creates a rigid, sterically defined pocket that can influence the trajectory of incoming reagents and potentially enhance selectivity.

Synthesis: The synthesis of substituted morpholines can be achieved through various established routes. A common approach involves the reaction of a suitable 2-aminoethanol derivative with an appropriate ketone or epoxide, followed by cyclization.[4] For instance, the reaction of 2-amino-2,2-diphenylethanol with a suitable two-carbon electrophile and subsequent intramolecular cyclization would furnish the desired scaffold.

Conceptual Framework: The Morpholine Nitrogen as a Directing Element

The fundamental principle behind using 2,2-diphenylmorpholine as a directing group lies in its ability to form a stable chelate intermediate with a transition metal catalyst (e.g., Palladium, Ruthenium, Rhodium). This coordination event positions the metal catalyst in close proximity to the ortho C–H bonds of an attached aromatic substrate, facilitating their selective activation. This process typically occurs via a Concerted Metalation-Deprotonation (CMD) mechanism, which is a common pathway in such transformations.[6]

The proposed initial step involves the coordination of the morpholine nitrogen to the metal center, forming a transient cyclometalated intermediate. This pre-coordination is the critical step that dictates the regiochemical outcome of the subsequent C–H bond cleavage.

G cluster_0 Coordination & C-H Activation Substrate Substrate (N-Aryl-2,2-diphenylmorpholine) Intermediate Coordinated Intermediate Substrate->Intermediate + [M] Catalyst [M] Catalyst (e.g., Pd(OAc)2) CMD Concerted Metalation- Deprotonation (CMD) Intermediate->CMD Intramolecular C-H approach Cyclometalated Cyclometalated Species CMD->Cyclometalated - HX caption Fig 1. Proposed initial coordination and C-H activation sequence.

Caption: Fig 1. Proposed initial coordination and C-H activation sequence.

Application Note I: Palladium-Catalyzed ortho-Arylation

Palladium catalysis is a workhorse of C–H functionalization.[7] The proposed use of 2,2-diphenylmorpholine as a directing group for the ortho-arylation of an N-aryl substituent is a logical starting point for exploring its utility. The reaction would involve the coupling of an N-aryl-2,2-diphenylmorpholine derivative with an aryl halide.

Proposed Catalytic Cycle:

The reaction is hypothesized to proceed through a standard Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle.

  • C–H Activation: The catalyst coordinates to the morpholine nitrogen, leading to the formation of a five-membered palladacycle via a CMD pathway.

  • Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.

  • Reductive Elimination: The newly introduced aryl group and the substrate's aryl ring couple via reductive elimination, forging the new C-C bond and regenerating a Pd(II) species to continue the catalytic cycle.

G M_II Pd(II) Intermediate Palladacycle (Pd-C) M_II->Intermediate C-H Activation (Substrate, -HX) M_IV Pd(IV) Intermediate->M_IV Oxidative Addition (+Ar'-X) Product_Complex Product Complex M_IV->Product_Complex Reductive Elimination Product_Complex->M_II Product Release (+Product) caption Fig 2. Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Caption: Fig 2. Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Protocol 1: Hypothetical Pd-Catalyzed ortho-Arylation

This protocol is a model procedure based on established methods for similar directing groups.[7] Optimization will be necessary for specific substrates.

Materials:

  • N-Aryl-2,2-diphenylmorpholine (Substrate, 1.0 equiv)

  • Aryl Bromide (Coupling partner, 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Pivalic Acid (PivOH, 30 mol%)

  • Anhydrous Toluene (Solvent)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add N-Aryl-2,2-diphenylmorpholine (0.2 mmol), Aryl Bromide (0.3 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and K₂CO₃ (55.2 mg, 0.4 mmol).

  • Add Pivalic Acid (6.1 mg, 0.06 mmol).

  • Add anhydrous Toluene (2.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate (2 x 5 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired biaryl product.

Data Presentation (Hypothetical Scope):

EntryAryl Bromide (Ar-Br)Expected Yield (%)Notes
14-bromotoluene85Electron-donating groups are well-tolerated.
24-bromoanisole88Strong electron-donating groups may accelerate the reaction.
34-bromobenzotrifluoride75Electron-withdrawing groups may require longer reaction times.
42-bromopyridine60Heteroaromatic coupling partners may require catalyst/ligand optimization.

Application Note II: Ruthenium-Catalyzed C-H Alkenylation

Ruthenium catalysts offer a complementary approach, often enabling functionalizations that are challenging with palladium, such as the introduction of alkenyl groups using activated olefins.[3]

Protocol 2: Hypothetical Ru-Catalyzed ortho-Alkenylation

This protocol outlines a potential procedure for the coupling of an N-Aryl-2,2-diphenylmorpholine with an activated alkene.

Materials:

  • N-Aryl-2,2-diphenylmorpholine (Substrate, 1.0 equiv)

  • n-Butyl Acrylate (Alkene, 3.0 equiv)

  • [Ru(p-cymene)Cl₂]₂ (5 mol%)

  • Potassium Acetate (KOAc, 1.0 equiv)

  • Anhydrous 1,4-Dioxane (Solvent)

Procedure:

  • In an oven-dried vial equipped with a magnetic stir bar, combine N-Aryl-2,2-diphenylmorpholine (0.2 mmol), [Ru(p-cymene)Cl₂]₂ (6.1 mg, 0.01 mmol), and KOAc (19.6 mg, 0.2 mmol).

  • Seal the vial with a Teflon-lined cap.

  • Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous 1,4-Dioxane (1.0 mL) followed by n-butyl acrylate (86 µL, 0.6 mmol) via syringe.

  • Place the vial in a preheated heating block at 100 °C.

  • Stir the mixture for 16 hours.

  • After cooling to room temperature, dilute the reaction with dichloromethane (DCM) and pass it through a short plug of silica gel, eluting with additional DCM.

  • Remove the solvent in vacuo.

  • Purify the resulting residue via flash column chromatography to isolate the ortho-alkenylated product.

G cluster_workflow General Experimental Workflow A 1. Reagent Assembly (Substrate, Catalyst, Additive) in Inert Atmosphere B 2. Solvent & Reagent Addition (Anhydrous Solvent, Coupling Partner) A->B C 3. Reaction (Heating & Stirring) B->C D 4. Workup (Quenching, Extraction, Filtration) C->D E 5. Purification (Column Chromatography) D->E F 6. Product Analysis (NMR, MS) E->F caption Fig 3. Standard workflow for a C-H functionalization experiment.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming low enantioselectivity in 2,2-Diphenylmorpholine catalysis

Ticket ID: DPM-OPT-001 Subject: Troubleshooting Low Enantioselectivity (ee) in DPM-Catalyzed Reactions Status: Open Support Tier: Senior Application Scientist Level Welcome to the DPM Support Hub You are experiencing sub...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DPM-OPT-001 Subject: Troubleshooting Low Enantioselectivity (ee) in DPM-Catalyzed Reactions Status: Open Support Tier: Senior Application Scientist Level

Welcome to the DPM Support Hub

You are experiencing suboptimal enantiomeric excess (ee) using 2,2-Diphenylmorpholine as an organocatalyst. Unlike the ubiquitous proline or imidazolidinone derivatives, the DPM scaffold relies on the specific gem-diphenyl steric wall at the C2 position to shield one face of the transition state. When this shielding fails, ee drops.

This guide treats your reaction as a system with three failure points: The Catalyst (Integrity) , The Environment (Conditions) , and The Interaction (Mechanism) .

Module 1: Catalyst Integrity (The Hardware)

Diagnosis: Before optimizing conditions, we must validate the chiral engine. 2,2-Diphenylmorpholine is frequently synthesized via the cyclization of 2-amino-1,1-diphenylethanol derivatives. This process often yields a racemate or scalemic mixture unless a specific chiral pool synthesis or rigorous resolution is performed.

Q: My catalyst was synthesized in-house. Could the optical purity be the issue? A: Yes. This is the #1 cause of "capped" ee (e.g., consistently hitting 50% ee regardless of temperature). If your catalyst is only 75% ee, your product ee will mathematically cap at 75% (assuming no non-linear effects).

Protocol: Optical Resolution of 2,2-Diphenylmorpholine Standardize your catalyst batch using this resolution workflow.

  • Salt Formation: Dissolve racemic 2,2-diphenylmorpholine (1.0 equiv) in hot Ethanol/Water (9:1).

  • Chiral Acid Addition: Add (L)-(+)-Tartaric acid (0.5 equiv). Note: Only 0.5 equiv is used to selectively crystallize one enantiomer.

  • Crystallization: Allow to cool slowly to RT, then 4°C overnight.

  • Liberation: Filter the salt, treat with 1M NaOH, and extract with DCM.

  • Verification: Check optical rotation

    
     or use Chiral HPLC (Chiralpak IA/IB columns are standard for amines).
    

Critical Check: If your catalyst ee is >99% and reaction ee is still low, proceed to Module 2.

Module 2: Reaction Environment (The Conditions)

Diagnosis: Secondary amine catalysis is highly sensitive to the dielectric constant of the solvent and the presence of proton sources.

Q: I am using MeOH because my substrate is polar. Why is my ee <10%? A: Methanol is likely disrupting the tight ion pair required in the transition state. In iminium catalysis, the shielding relies on the anion being closely associated with the cation to block the "open" face. Protic solvents solvate the anion, loosening this pair and allowing non-selective attack.

Troubleshooting Table: Solvent & Additive Screening

VariableRecommendationMechanistic Rationale
Solvent Toluene, DCM, or CHCl₃ Low dielectric constants promote tight ion-pairing between the iminium intermediate and the counter-anion.
Co-catalyst (Acid) TFA, Benzoic Acid, or DNBA Accelerates iminium formation/hydrolysis. Crucial: The conjugate base of the acid becomes the counter-ion. Bulky anions (from DNBA) often improve ee.
Water Content Strictly Anhydrous vs. Wet Enamine cycles: Dry is usually better. Iminium cycles: Small amounts of water (1-2 equiv) accelerate hydrolysis of the product, preventing product inhibition (racemization).
Temperature -20°C to -78°C Lowering T maximizes the difference in free energy (

) between the major and minor transition states.
Module 3: Mechanistic Troubleshooting (The Interaction)

Diagnosis: The "Gem-Diphenyl Effect" (Thorpe-Ingold effect) forces the morpholine ring into a specific chair conformation. If your substrate is too small or too flexible, it may slip past the phenyl shield.

Q: The reaction is fast, but racemic. What is happening? A: This suggests a background reaction . The uncatalyzed pathway (or acid-catalyzed pathway without the amine) is competing with the chiral amine cycle.

The "Background Check" Experiment: Run the reaction with only the acid co-catalyst (no amine).

  • Result A: <5% conversion. (Good. The catalyst is driving the reaction).

  • Result B: >20% conversion. (Bad. The background reaction is consuming your starting material racemically).

    • Fix: Lower the temperature or reduce the acidity of the co-catalyst (switch from TFA to Benzoic acid).

Visual Troubleshooting Workflows
Figure 1: Diagnostic Decision Tree

Use this logic flow to isolate the root cause of low selectivity.

DPM_Troubleshooting start START: Low ee observed check_cat 1. Check Catalyst Optical Purity (Chiral HPLC) start->check_cat is_pure Is Catalyst >98% ee? check_cat->is_pure resolve ACTION: Recrystallize/Resolve with Tartaric Acid is_pure->resolve No check_bg 2. Run Background Control (Acid only, No Amine) is_pure->check_bg Yes is_bg_high Is Conversion >10%? check_bg->is_bg_high lower_temp ACTION: Lower Temp (-40°C) Change Acid (TFA -> BzOH) is_bg_high->lower_temp Yes check_solv 3. Evaluate Solvent Class is_bg_high->check_solv No is_protic Is Solvent Protic (MeOH/EtOH)? check_solv->is_protic switch_solv ACTION: Switch to Toluene/DCM (Tight Ion Pairing) is_protic->switch_solv Yes steric_clash 4. Substrate Mismatch Increase Steric Bulk on Substrate is_protic->steric_clash No

Caption: Step-by-step isolation of enantioselectivity erosion factors in DPM catalysis.

Figure 2: The Steric Shielding Model (Enamine Activation)

Understanding where the "Wall" is.

TransitionState cluster_catalyst 2,2-Diphenylmorpholine Scaffold N_atom N (Amine) C2 C2 Position N_atom->C2 Substrate Electrophile (Aldehyde/Nitroalkene) N_atom->Substrate Enamine Attack Ph_Group Gem-Diphenyl Wall (Steric Shield) C2->Ph_Group Blocks Top Face Substrate->Ph_Group Steric Repulsion Open_Face Bottom Face (Open for Attack) Substrate->Open_Face Preferred Path

Caption: The gem-diphenyl group creates a "dead zone" (red), forcing the electrophile to approach from the open face (green).

References & Further Reading
  • Catalyst Synthesis & Resolution:

    • PerQueryResult 1.1: Synthesis and resolution of 2-benzylmorpholine (analogous protocol for substituted morpholines).

    • PerQueryResult 1.15: General procedures for chiral 2-substituted morpholine synthesis via cyclization.

  • Mechanistic Principles (Secondary Amines):

    • PerQueryResult 1.9: "Organocatalysts for enantioselective synthesis of fine chemicals." (Discusses the iminium/enamine cycles relevant to DPM).

    • PerQueryResult 1.16: "Explaining Anomalies in Enamine Catalysis." (Critical for understanding downstream species that erode ee).

  • Advanced Applications:

    • PerQueryResult 1.5: "Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification."

Disclaimer: This guide assumes standard laboratory safety protocols. 2,2-Diphenylmorpholine is an irritant; handle with appropriate PPE.

Optimization

Technical Support Center: Navigating Side Reactions in the Synthesis of Substituted Morpholines

Welcome to the Technical Support Center for the synthesis of substituted morpholines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted morpholines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. Morpholine and its derivatives are integral components in a vast array of pharmaceuticals and agrochemicals, making their efficient and clean synthesis a paramount concern in modern chemical development.[1][2][3][4]

This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality of side reactions and offers robust troubleshooting strategies to optimize your synthetic outcomes.

Section 1: Dehydration of Diethanolamine (DEA) and Derivatives

The dehydration of diethanolamine (DEA) using strong acids like sulfuric acid is a classical and industrially significant route to morpholine.[5][6] However, this method is often plagued by low yields and the formation of dark, viscous byproducts when not meticulously controlled.[7]

FAQ 1: My morpholine synthesis via DEA dehydration resulted in a low yield and a significant amount of a dark, tar-like residue. What is the likely cause and how can I prevent this?

Answer: This is a common issue primarily caused by two interconnected factors: inadequate temperature control and the formation of high-molecular-weight condensation products, often referred to as "heavies."

The Chemistry of "Heavies" Formation:

At elevated temperatures, diethanolamine can undergo intermolecular condensation reactions that compete with the desired intramolecular cyclization. Instead of forming the six-membered morpholine ring, DEA molecules can react with each other to form linear or branched polyethers and polyamines. These oligomeric and polymeric byproducts are typically dark in color and have high boiling points, leading to the observed tar-like residue and complicating purification.

Troubleshooting and Prevention:

  • Strict Temperature Control: The optimal temperature range for the dehydration of DEA is typically between 180-210°C.[8] Below this range, the reaction rate is slow, leading to incomplete conversion. Above this range, the formation of "heavies" is significantly accelerated. It is crucial to use a calibrated high-temperature thermometer and a stable heating source to maintain the reaction within this window.

  • Efficient Water Removal: The dehydration reaction is an equilibrium process.[7] The continuous and efficient removal of water as it is formed is critical to drive the reaction towards the desired morpholine product and to prevent side reactions that may be favored in the presence of water at high temperatures. The use of a Dean-Stark trap or a similar apparatus for azeotropic water removal is highly recommended.

  • Appropriate Acid Concentration: The concentration of the acid catalyst (e.g., sulfuric acid) is a critical parameter. Too little acid will result in an incomplete reaction, while an excess can promote charring and the formation of sulfonated byproducts. The stoichiometry should be carefully optimized for your specific substrate and scale.

Experimental Protocol: Minimizing "Heavies" in DEA Dehydration
  • Setup: Assemble a round-bottom flask equipped with a mechanical stirrer, a thermocouple connected to a temperature controller, a heating mantle, and a Dean-Stark apparatus fitted with a condenser.

  • Charging Reagents: To the flask, add diethanolamine. Slowly and with vigorous stirring, add the appropriate amount of concentrated sulfuric acid. The addition is exothermic and should be done in an ice bath to control the initial temperature rise.

  • Reaction: Heat the mixture to 180-210°C. If using an azeotroping solvent (e.g., toluene, xylene), ensure it is refluxing and water is being collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS to determine the consumption of the starting material and the formation of morpholine.

  • Work-up: Once the reaction is complete, cool the mixture and carefully quench it by adding it to a cooled, concentrated solution of a base (e.g., NaOH) to neutralize the sulfuric acid.

  • Purification: The crude morpholine can be isolated by steam distillation or solvent extraction, followed by fractional distillation to remove any remaining impurities.

Quantitative Data: Effect of Temperature on Byproduct Formation in the DEG Route

The reaction of diethylene glycol (DEG) with ammonia, a related industrial process, provides a useful quantitative insight into the impact of temperature on byproduct formation.

Temperature (°C)DEG Conversion (%)2-(2-aminoethoxy)ethanol (AEE) in Product (%)Morpholine in Product (%)"Heavies" in Product (%)
20063.8736.1359.84.07
22080.2125.1269.85.08
24091.5312.3480.17.56

Data adapted from a study on the reaction of diethylene glycol and ammonia.[7] This data clearly illustrates that while higher temperatures increase the conversion of the starting material, they also lead to a higher percentage of high-molecular-weight byproducts.

Section 2: Synthesis from 1,2-Amino Alcohols and Electrophiles

Modern approaches to morpholine synthesis often involve the reaction of 1,2-amino alcohols with two-carbon electrophiles. A notable "green" and efficient method utilizes ethylene sulfate.[9][10]

FAQ 2: I am attempting to synthesize a substituted morpholine from a primary 1,2-amino alcohol and ethylene sulfate, but I am observing a significant amount of a bis-alkylated byproduct. How can I improve the selectivity for mono-alkylation?

Answer: The formation of a bis-alkylated byproduct, where two molecules of the amino alcohol react with one molecule of ethylene sulfate, is a common side reaction in this synthesis. This occurs because the initially formed mono-alkylation product, a zwitterionic intermediate, can be deprotonated by the starting amine, which then allows the newly formed secondary amine to react with another molecule of ethylene sulfate.

Mechanism of Bis-Alkylation:

Primary_Amine R-NH2 (1,2-Amino Alcohol) Zwitterion Zwitterionic Intermediate R-NH2+-(CH2)2-OSO3- Primary_Amine->Zwitterion Reaction with Ethylene Sulfate Bis_Alkylated_Byproduct Bis-Alkylated Byproduct Ethylene_Sulfate Ethylene Sulfate Mono_Alkylated_Morpholine Substituted Morpholine Zwitterion->Mono_Alkylated_Morpholine Intramolecular Cyclization Zwitterion->Bis_Alkylated_Byproduct Reaction with another Primary Amine and Ethylene Sulfate

Troubleshooting Workflow for Bis-Alkylation

Troubleshooting and Prevention:

  • Control of Stoichiometry: Using a slight excess of the 1,2-amino alcohol can sometimes favor mono-alkylation by ensuring that the ethylene sulfate is consumed before significant bis-alkylation can occur. However, this can make purification more challenging. A more effective approach is to control the addition of the ethylene sulfate.

  • Slow Addition of Ethylene Sulfate: Adding the ethylene sulfate solution dropwise to the solution of the amino alcohol at a controlled temperature can help to maintain a low concentration of the electrophile, thereby minimizing the chance of the intermediate reacting a second time.

  • Choice of Base: The use of a non-nucleophilic external base, such as potassium tert-butoxide (tBuOK), is crucial for the subsequent cyclization step.[9] The timing of the base addition is important. It should be added after the initial mono-alkylation is complete to promote the intramolecular cyclization over intermolecular side reactions.

  • Solvent Effects: The reaction is often performed in polar aprotic solvents like acetonitrile. The choice of solvent can influence the solubility of the intermediates and the reaction rates, so it may be a parameter worth optimizing for your specific substrate.

FAQ 3: During the synthesis of a morpholine derivative from an epoxide and a primary amine, I am observing the formation of a regioisomeric byproduct. How can I control the regioselectivity of the epoxide ring-opening?

Answer: The regioselectivity of the nucleophilic attack of an amine on an unsymmetrical epoxide is a critical factor in determining the structure of the final morpholine product. The outcome is influenced by both steric and electronic factors, as well as the reaction conditions.

Factors Influencing Regioselectivity:

  • Under Neutral or Basic Conditions: The reaction generally proceeds via an SN2 mechanism, with the amine preferentially attacking the less sterically hindered carbon of the epoxide.

  • Under Acidic Conditions: In the presence of an acid catalyst, the epoxide oxygen is protonated, and the reaction takes on more SN1 character. In this case, the nucleophilic attack will occur at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.

Troubleshooting and Control of Regioselectivity:

  • Catalyst-Free Conditions: For many primary amines and epoxides, the reaction can proceed without a catalyst, favoring attack at the less hindered carbon.[11][12]

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can promote attack at the more substituted carbon. The choice and amount of the Lewis acid should be carefully optimized to avoid side reactions.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Polar protic solvents can facilitate the SN1-like pathway, while polar aprotic solvents may favor the SN2 pathway.

Section 3: Catalyst-Related Issues

Many modern morpholine syntheses employ catalysts to improve efficiency and selectivity.[2][13] However, catalyst deactivation can be a significant hurdle.

FAQ 4: My palladium-catalyzed morpholine synthesis is showing low conversion, and I suspect catalyst deactivation. What are the common causes and how can I mitigate this?

Answer: Catalyst deactivation in palladium-catalyzed cross-coupling reactions for morpholine synthesis can be caused by several factors.

Common Causes of Catalyst Deactivation:

  • Poisoning: Impurities in the starting materials, reagents, or solvents can act as catalyst poisons.[14][15] Sulfur- and phosphorus-containing compounds are particularly notorious for poisoning palladium catalysts.

  • Ligand Degradation: The phosphine ligands that are often used in these reactions can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.

  • Formation of Inactive Palladium Species: The active palladium(0) catalyst can be oxidized to inactive palladium(II) species or can aggregate to form palladium black, which has low catalytic activity.

Mitigation Strategies:

  • High-Purity Reagents: Ensure that all starting materials, solvents, and reagents are of high purity and are free from potential catalyst poisons.

  • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the catalyst and ligands. Degassing solvents prior to use is also recommended.

  • Ligand Choice: The choice of ligand can have a significant impact on catalyst stability. Bulky, electron-rich phosphine ligands can often stabilize the palladium center and prevent deactivation.

  • Catalyst Loading: While it may seem counterintuitive, in some cases, a slightly higher catalyst loading can compensate for slow deactivation over the course of the reaction.

  • Continuous Flow Synthesis: For larger-scale syntheses, a continuous flow setup with an immobilized catalyst can help to mitigate deactivation by providing a constant supply of fresh catalyst to the reaction stream.[1][16]

Section 4: Purification Challenges

FAQ 5: I have successfully synthesized my target morpholine, but I am struggling to remove water-soluble byproducts and unreacted starting materials during the work-up. What are some effective purification strategies?

Answer: The purification of morpholines, which are often water-soluble, can be challenging, especially when dealing with polar byproducts.

Purification Protocols:

  • Extraction with Salting Out: If your morpholine has some solubility in organic solvents, you can enhance the extraction efficiency from an aqueous solution by saturating the aqueous layer with a salt, such as sodium chloride or potassium carbonate. This "salting out" effect decreases the solubility of the organic compound in the aqueous phase.

  • Azeotropic Distillation: For the removal of water from the final product, azeotropic distillation with a suitable solvent (e.g., toluene) can be effective.

  • Chromatography on Different Stationary Phases: If standard silica gel chromatography is not effective due to the polarity of the compounds, consider using alternative stationary phases such as alumina (basic or neutral) or reverse-phase silica gel.

  • Formation of a Salt: In some cases, it may be advantageous to form a salt of the morpholine product (e.g., the hydrochloride or tartrate salt), which may have different solubility properties than the free base and could facilitate its separation from neutral or acidic impurities. The free base can then be regenerated after purification.

This technical support guide provides a starting point for troubleshooting common side reactions in the synthesis of substituted morpholines. As with any chemical synthesis, careful planning, meticulous execution, and a thorough understanding of the underlying reaction mechanisms are key to achieving high yields and purity.

References

  • Process of producing morpholine from diethanolamine. (1957). Google Patents.
  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. (n.d.). Ijcrt.org. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. Retrieved from [Link]

  • Morpholine. (1989). In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. International Agency for Research on Cancer. Retrieved from [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Process of producing morpholine from diethanolamine. (1957). Google Patents.
  • Morpholine process. (1978). Google Patents.
  • Catalyst Immobilization Techniques for Continuous Flow Synthesis. (n.d.). DSpace@MIT. Retrieved from [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2015). Chemical Science, 6(10), 5764–5768. Retrieved from [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2014). ResearchGate. Retrieved from [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (2020). Molecules, 25(3), 633. Retrieved from [Link]

  • Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. (2020). Research Journal of Pharmacy and Technology, 13(10), 5003. Retrieved from [Link]

  • Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. (2020). ResearchGate. Retrieved from [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (2021). Molecules, 26(11), 3328. Retrieved from [Link]

  • Morpholine - Processing. (n.d.). USDA. Retrieved from [Link]

  • Catalyst deactivation mechanisms and how to prevent them. (2025). Patsnap. Retrieved from [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022). Molecules, 27(19), 6667. Retrieved from [Link]

  • Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. (2015). Oberlin College. Retrieved from [Link]

  • Can you help me for synthesis of morpholine usinf dehydration diethanolamine? (2020). ResearchGate. Retrieved from [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). Medicinal Research Reviews, 39(5), 1772–1813. Retrieved from [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. Retrieved from [Link]

  • Recognizing the NMR pattern for morpholine. (2008). ACD/Labs. Retrieved from [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2015). Semantic Scholar. Retrieved from [Link]

  • New Approaches to Mitigating Catalyst Deactivation. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Morpholine Preparation from Diethanolamine. (2022). YouTube. Retrieved from [Link]

  • Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. (2017). Organic Chemistry Portal. Retrieved from [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). International journal of health sciences. Retrieved from [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Journal of Synthetic Chemistry. Retrieved from [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). CORE. Retrieved from [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2017). Journal of Chromatographic Science, 55(8), 834–839. Retrieved from [Link]

  • Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. (2026). The Journal of Organic Chemistry. Retrieved from [Link]

  • New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis. (2024). Molecules, 29(24), 5621. Retrieved from [Link]

  • Encapsulation Methods for Control of Catalyst Deactivation: A Review. (2025). ResearchGate. Retrieved from [Link]

  • Stereocontrol in asymmetric S(E)' reactions of γ-substituted α,β-unsaturated aldehydes. (2014). Pure and Applied Chemistry, 86(8), 1215–1225. Retrieved from [Link]

Sources

Troubleshooting

Optimizing temperature and solvent for 2,2-Diphenylmorpholine reactions

Introduction: The Steric Paradox Welcome to the technical support hub for 2,2-Diphenylmorpholine (2,2-DPM) synthesis and functionalization. As researchers, you likely selected this scaffold for its pharmacological releva...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Steric Paradox

Welcome to the technical support hub for 2,2-Diphenylmorpholine (2,2-DPM) synthesis and functionalization. As researchers, you likely selected this scaffold for its pharmacological relevance (e.g., as a core pharmacophore in norepinephrine reuptake inhibitors like Reboxetine).

However, 2,2-DPM presents a unique "Steric Paradox" that often leads to experimental failure:

  • Formation (Ring Closure): The gem-diphenyl effect (Thorpe-Ingold effect) accelerates cyclization by compressing bond angles, favoring ring formation.

  • Functionalization (N-Alkylation): Once formed, those same bulky phenyl groups create a "steric umbrella" over the nitrogen atom, significantly retarding nucleophilic attack compared to unsubstituted morpholines.

This guide moves beyond standard protocols to address how Solvent Polarity and Thermal Energy must be manipulated to navigate this paradox.

Part 1: Solvent Selection Matrix

The choice of solvent is not merely about solubility; it is about stabilizing the transition state specific to your reaction step.

Q: Which solvent system should I use for my specific reaction stage?

A: Use the Solvent-Reaction Phase Match table below. The lipophilicity of the diphenyl moiety requires non-polar solvents for handling, but the N-functionalization steps often require polar aprotic conditions to enhance nucleophilicity.

Reaction StageRecommended SolventBoiling Point (°C)Technical Rationale
Ring Cyclization (Dehydration)Toluene or Xylene 110–140Allows for azeotropic removal of water (Dean-Stark). The high boiling point drives the endothermic dehydration.
N-Alkylation (SN2)DMF or Acetonitrile 153 / 82Critical: Polar aprotic solvents solvate the cation (e.g., K+) but leave the morpholine anion "naked" and more reactive, overcoming steric hindrance.
Purification/Extraction DCM (Dichloromethane)40High solubility of the lipophilic 2,2-DPM; low boiling point allows easy removal without thermal degradation.
Crystallization IPA (Isopropyl Alcohol)82The gem-diphenyl group disrupts crystal packing; alcohols often induce precipitation of the HCl salt form.

Part 2: Temperature Dynamics & Thermodynamics

Q: Why does my N-alkylation stall at 60°C even though standard morpholine reacts instantly?

A: This is a kinetic issue caused by the steric bulk of the phenyl rings.

  • Standard Morpholine: Reacts under kinetic control (fast, lower temp).

  • 2,2-Diphenylmorpholine: The nitrogen lone pair is sterically shielded. You must increase the temperature to 80°C–90°C to overcome the activation energy barrier (

    
    ). However, exceeding 100°C in the presence of strong bases can lead to elimination side reactions.
    
Visualizing the Workflow

The following diagram illustrates the decision pathways for optimizing reaction conditions based on the specific chemical transformation required.

DPM_Optimization cluster_0 Phase 1: Synthesis (Ring Closure) cluster_1 Phase 2: Functionalization (N-Alkylation) Start Start: 2,2-DPM Workflow Cyclization Cyclization of Amino Alcohol Start->Cyclization Alkylation N-Alkylation (SN2 Reaction) Start->Alkylation Solvent1 Solvent: Toluene (Azeotropic Reflux) Cyclization->Solvent1 Temp1 Temp: >110°C (Thermodynamic Control) Cyclization->Temp1 Solvent2 Solvent: DMF/ACN (Polar Aprotic) Alkylation->Solvent2 Temp2 Temp: 80-90°C (Overcome Sterics) Alkylation->Temp2 Outcome Target Product (High Yield) Solvent2->Outcome Enhances Nucleophilicity Temp2->Outcome Overcomes Steric Barrier

Caption: Optimization workflow distinguishing between thermodynamic requirements for ring closure and kinetic adjustments for N-functionalization.

Part 3: Troubleshooting Guides (FAQs)

Scenario 1: Incomplete Cyclization

User Report: "I am cyclizing the amino-alcohol precursor using H2SO4, but the reaction stalls at 60% conversion."

  • Root Cause: Water accumulation. The cyclization is an equilibrium process. If water is not physically removed, the reverse reaction (hydrolysis) competes.

  • The Fix:

    • Switch solvent to Toluene .

    • Install a Dean-Stark trap to physically remove water from the azeotrope.

    • Temperature Check: Ensure the internal temperature reaches at least 110°C.

    • Reference Insight: High-temperature dehydration is standard for morpholine synthesis, but the gem-diphenyl group allows this to proceed slightly faster than unsubstituted analogs due to the Thorpe-Ingold effect [1].

Scenario 2: Low Yield in N-Alkylation

User Report: "I am trying to alkylate 2,2-DPM with benzyl bromide in THF at room temperature, but yield is <20%."

  • Root Cause:

    • Solvent Mismatch: THF is moderately polar but does not sufficiently separate the ion pair of the base.

    • Steric Hindrance: Room temperature provides insufficient energy for the electrophile to penetrate the steric shield of the phenyl rings.

  • The Fix:

    • Change Solvent: Switch to DMF (Dimethylformamide) or NMP . These solvents highly solvate cations (like K+ from K2CO3), leaving the 2,2-DPM nitrogen anion "naked" and highly reactive [2].

    • Increase Temperature: Raise to 80°C .

    • Add Catalyst: Add 5-10 mol% KI (Potassium Iodide) . This converts the alkyl bromide to a more reactive alkyl iodide (Finkelstein reaction in situ).

Scenario 3: Product Oiling Out

User Report: "My product comes out as a sticky oil instead of a solid during workup."

  • Root Cause: 2,2-DPM derivatives are highly lipophilic. Traces of high-boiling solvents (like DMF or Toluene) prevent crystallization.

  • The Fix:

    • Acid-Base Wash: Dissolve the oil in DCM. Wash with water (x3) to remove DMF.

    • Salt Formation: Dissolve the free base in Diethyl Ether or MTBE and add HCl in Dioxane dropwise. The hydrochloride salt of 2,2-DPM usually crystallizes sharply, whereas the free base remains oily [3].

Part 4: Standardized Optimization Protocol

For researchers developing new derivatives, follow this "Step-Up" protocol to determine optimal conditions:

  • Screen 1 (Solvent): Run parallel micro-scale reactions in ACN (Acetonitrile) and DMF .

    • Success Metric: DMF usually provides 2x reaction rate due to polarity.

  • Screen 2 (Base): Compare K2CO3 (mild) vs. NaH (strong).

    • Warning: NaH may cause elimination if the alkyl halide is sensitive. Start with K2CO3.

  • Screen 3 (Temperature): Start at 50°C. Increase in 10°C increments.

    • Stop Point: If impurities (dimers) appear by TLC/LCMS, reduce temp by 5°C and extend time.

References

  • Medicinal Chemistry of 2,2,4-Substituted Morpholines. PubMed. Discusses the cyclization conditions of amino-ethanols and the impact of phenyl substitution on ring formation.

  • N,N-Dimethylformamide (DMF)-Promoted Specific N-Alkylation. ResearchGate. Details the mechanistic advantage of DMF in alkylating hindered N-heterocycles without transition metal catalysts.

  • (S)-2-Phenylmorpholine Synthesis. ChemicalBook. Provides general procedures for the workup, salt formation, and purification of phenyl-substituted morpholines. [1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2,2-Diphenylmorpholine vs. Proline as Organocatalysts

This guide objectively compares Proline (the industry benchmark) with 2,2-Diphenylmorpholine (a representative sterically modified morpholine scaffold) in the context of organocatalysis. While Proline is the "simplest en...

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares Proline (the industry benchmark) with 2,2-Diphenylmorpholine (a representative sterically modified morpholine scaffold) in the context of organocatalysis.

While Proline is the "simplest enzyme" and the gold standard for asymmetric enamine/iminium catalysis, morpholine derivatives are often explored to overcome Proline's solubility issues and "parasitic" side reactions. The "2,2-diphenyl" modification specifically addresses the conformational flexibility of the morpholine ring via the Thorpe-Ingold (Gem-Diphenyl) Effect .

Executive Summary: The Structural Divergence

The choice between Proline and a Morpholine-based catalyst defines the reaction's kinetic profile and solubility parameters.

  • Proline (The Benchmark): A bifunctional catalyst (amine + carboxylic acid) that excels in aqueous/polar media but suffers from poor solubility in organic solvents and irreversible "parasitic" oxazolidinone formation with aldehydes.

  • 2,2-Diphenylmorpholine (The Specialist): A 6-membered heterocyclic amine. The oxygen atom reduces basicity (inductive effect), while the gem-diphenyl group locks the ring conformation. It is typically used when Proline fails due to solubility or when a specific "loose" transition state is required for bulky substrates.

FeatureL-Proline 2,2-Diphenylmorpholine
Ring Size 5-Membered (Rigid Envelope)6-Membered (Chair - Locked)
Electronic Nature Nucleophilic Secondary AmineLess Nucleophilic (Oxygen Inductive Effect)
Solubility High in

/MeOH; Poor in

/THF
High in Organic Solvents (Lipophilic)
Key Mechanism Bifunctional Enamine/IminiumMonofunctional (unless derivatized)
Primary Drawback Parasitic Oxazolidinone FormationSlower Enamine Formation (Inductive Effect)

Mechanistic Analysis & Causality

A. Proline: The Bifunctional "Enzyme"

Proline operates via a bifunctional mechanism . The secondary amine forms an enamine with the carbonyl substrate (raising the HOMO), while the carboxylic acid moiety directs the electrophile via hydrogen bonding.

  • Causality: The rigid 5-membered ring forces the enamine into a specific geometry (

    
    -trans), ensuring high enantioselectivity.
    
  • Failure Mode: In the presence of aldehydes, Proline often cyclizes to form a stable oxazolidinone species (parasitic pathway), removing the catalyst from the cycle and lowering turnover numbers (TON).

B. 2,2-Diphenylmorpholine: The Conformational Lock

Morpholine itself is a poor catalyst compared to proline because the oxygen atom (position 1) exerts an electron-withdrawing inductive effect on the nitrogen (position 4), reducing nucleophilicity. Furthermore, the 6-membered ring is flexible.

  • The "2,2-Diphenyl" Solution: Introducing two phenyl groups at the C2 position leverages the Thorpe-Ingold Effect . This steric bulk restricts the conformational freedom of the morpholine ring, forcing it into a specific chair conformation that mimics the rigidity of proline.

  • Advantage: This catalyst does not possess the carboxylic acid group in the same proximity (unless specifically synthesized as a

    
    -amino acid derivative), preventing the formation of the parasitic oxazolidinone. This allows it to function in reactions where Proline is "poisoned" by the substrate.
    

Visualization: Catalytic Cycles & Pathways

The following diagram contrasts the standard Proline cycle with the Morpholine cycle, highlighting the "Parasitic" trap that Morpholine avoids.

CatalysisComparison cluster_Proline Proline Cycle (5-Membered) cluster_Morpholine 2,2-Diphenylmorpholine Cycle (6-Membered) Pro L-Proline Iminium_P Iminium Ion (Activated) Pro->Iminium_P + Aldehyde Ald Aldehyde Substrate Enamine_P Enamine (Nucleophile) Iminium_P->Enamine_P - H+ Oxaz Oxazolidinone (Parasitic Trap) Iminium_P->Oxaz Cyclization (Irreversible) Product_P Aldol Product Enamine_P->Product_P + Electrophile + H2O Product_P->Pro Hydrolysis Morph 2,2-Diphenyl- morpholine Enamine_M Enamine (Stabilized Chair) Morph->Enamine_M + Carbonyl Product_M Product Enamine_M->Product_M + Electrophile Product_M->Morph Hydrolysis

Figure 1: Comparative Catalytic Cycles. Note the "Parasitic Trap" (Red) in the Proline cycle, which is structurally disfavored in the 2,2-Diphenylmorpholine cycle due to ring size and steric hindrance.

Experimental Protocols (Self-Validating)

Protocol A: The Proline Benchmark (Aldol Reaction)

Best for: Aqueous/Polar solvents, simple aldehydes.

  • Preparation: Dissolve L-Proline (20 mol%) in DMSO/Acetone (4:1 v/v) .

    • Why: Proline is insoluble in pure acetone; DMSO ensures homogeneity.

  • Addition: Add 4-nitrobenzaldehyde (1.0 equiv) to the mixture.

  • Reaction: Stir at room temperature for 24 hours.

  • Validation: Monitor by TLC. If the spot for the aldehyde persists but the product spot plateaus, "parasitic" oxazolidinone formation has occurred.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
Protocol B: The 2,2-Diphenylmorpholine Alternative

Best for: Non-polar substrates, reactions requiring organic solubility.

  • Catalyst Activation: Dissolve 2,2-Diphenylmorpholine (10-20 mol%) in Toluene or Dichloromethane (DCM) .

    • Why: The lipophilic diphenyl groups ensure full solubility in non-polar media, allowing for faster mass transfer with hydrophobic substrates.

  • Acid Co-catalyst: Add Acetic Acid (20 mol%) or TFA (5 mol%) .

    • Critical Step: Unlike Proline, Morpholine lacks an internal acid. An external acid is required to facilitate iminium formation and turnover. Without this, the reaction will stall.

  • Addition: Add the aldehyde/ketone substrate.[1][2][3]

  • Reaction: Stir at room temperature (or reflux if using Toluene for water removal via Dean-Stark).

  • Validation: The absence of precipitate indicates the catalyst remains active and soluble.

Performance Data Summary

The following data aggregates typical trends observed in aldol condensations comparing 5-membered (pyrrolidine) vs 6-membered (morpholine) amine catalysts.

MetricProline SystemMorpholine SystemInterpretation
Reaction Rate (

)
1.0 (Reference)0.2 - 0.5Proline is faster due to higher nucleophilicity (N is less pyramidalized).
Yield (Aromatic Aldehydes) 85 - 95%70 - 90%Proline excels with simple aromatics.
Yield (Aliphatic Aldehydes) 40 - 60%60 - 80%Morpholine avoids the "parasitic" trap common with aliphatics.
Solvent Compatibility DMSO, DMF, MeOH,

Toluene, DCM, THF,

Morpholine wins in "Process Chemistry" solvents.
Enantioselectivity (

)
>98% (Excellent)Variable (Substrate dependent)Proline's rigid transition state is generally superior for

.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Link

  • Mangelinckx, S., et al. (2013). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins.[2] Frontiers in Chemistry. Link (Note: Discusses the limitations of the morpholine ring vs proline).

  • Doyagüez, E. G., et al. (2007). Asymmetric aldol reactions mediated by a heterogeneous proline catalyst. Tetrahedron. Link

  • Beifuss, U., et al. (2021). 2,2-Disubstituted Morpholines via Organocatalytic Enantioselective Chlorocycloetherification. Organic Chemistry Frontiers. Link

Sources

Comparative

The Quest for Superior Stereocontrol: A Comparative Analysis of 2,2-Diphenylmorpholine Analogs in Asymmetric Catalysis

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern synthesis. In the realm of organocatalysis, the search for efficient, selective, and r...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern synthesis. In the realm of organocatalysis, the search for efficient, selective, and robust catalysts is a continuous endeavor. This guide delves into a comparative analysis of the catalytic efficiency of 2,2-diphenylmorpholine and its analogs, a class of compounds with significant potential in asymmetric synthesis. By examining the subtle interplay of steric and electronic effects, we aim to provide a framework for rational catalyst design and selection.

The morpholine scaffold is a well-established pharmacophore in medicinal chemistry, valued for its favorable physicochemical properties and ability to engage in crucial hydrogen bonding interactions.[1] Its application has expanded into the field of organocatalysis, where chiral morpholine derivatives have emerged as promising catalysts for a variety of asymmetric transformations, including aldol and Michael additions.[2][3] The rigid, chair-like conformation of the morpholine ring, coupled with the stereodirecting influence of its substituents, provides a well-defined chiral environment for asymmetric induction.

Unveiling the Catalytic Potential: Structure-Activity Relationships

The catalytic efficacy of 2,2-diphenylmorpholine and its analogs is intrinsically linked to their structural features. The two phenyl groups at the C2 position create a sterically demanding environment that can effectively shield one face of the reactive intermediate, thereby directing the approach of the electrophile. Modifications to these phenyl rings, as well as to other positions on the morpholine scaffold, can profoundly impact the catalyst's performance.

While a systematic, head-to-head comparison of a broad range of 2,2-diphenylmorpholine analogs is not extensively documented in a single study, we can infer structure-activity relationships (SAR) from various reports on related morpholine-based catalysts. A general observation is that the nucleophilicity of the enamine intermediate, a key species in many of these catalytic cycles, is often lower for morpholine-derived catalysts compared to their more widely studied pyrrolidine counterparts.[3] This is attributed to the electron-withdrawing effect of the ring oxygen and a more pronounced pyramidalization of the nitrogen atom.[3] Consequently, the design of highly efficient morpholine-based catalysts often involves strategies to enhance their reactivity without compromising stereoselectivity.

Comparative Catalytic Performance in the Asymmetric Michael Addition

To illustrate the impact of structural modifications, let us consider the asymmetric Michael addition of an aldehyde to a nitroolefin, a fundamental carbon-carbon bond-forming reaction. The data presented below is a synthesized representation based on typical results observed for analogous organocatalysts, designed to highlight key performance trends.

Catalyst AnalogAryl Substituent (R)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Yield (%)
1a Phenyl95:59285
1b 4-Methoxyphenyl96:49588
1c 4-Nitrophenyl92:88875
1d 3,5-di-tert-Butylphenyl>99:19892

This data is illustrative and compiled from general trends observed in organocatalysis literature.

From this representative data, several key insights emerge:

  • Electronic Effects: The introduction of an electron-donating group (methoxy) on the phenyl ring (Catalyst 1b ) can lead to a slight improvement in both diastereoselectivity and enantioselectivity compared to the unsubstituted parent catalyst (1a ). This may be attributed to an increase in the electron density of the catalyst, potentially influencing the stability and reactivity of the enamine intermediate. Conversely, an electron-withdrawing group (nitro) as seen in Catalyst 1c can have a detrimental effect on both selectivity and yield.

  • Steric Hindrance: The incorporation of bulky substituents, such as the 3,5-di-tert-butylphenyl groups in Catalyst 1d , often results in a significant enhancement of both diastereoselectivity and enantioselectivity. The increased steric bulk provides a more effective chiral pocket, leading to a more ordered transition state and superior facial discrimination.

Experimental Protocol: Asymmetric Michael Addition

The following is a detailed, step-by-step methodology for a representative asymmetric Michael addition reaction catalyzed by a 2,2-diphenylmorpholine analog. This protocol is designed to be a self-validating system, with clear instructions for execution and analysis.

Materials:

  • 2,2-Diphenylmorpholine analog catalyst (e.g., 10 mol%)

  • Aldehyde (1.0 mmol)

  • Nitroolefin (1.2 mmol)

  • Solvent (e.g., Toluene, 2.0 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the 2,2-diphenylmorpholine analog catalyst.

  • Add the solvent and stir the mixture at room temperature for 10 minutes to ensure complete dissolution of the catalyst.

  • Add the aldehyde to the reaction mixture and stir for a further 5 minutes.

  • Add the nitroolefin to the mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Mechanistic Insights and Visualization

The catalytic cycle of the asymmetric Michael addition reaction mediated by a 2,2-diphenylmorpholine analog proceeds through the formation of a key enamine intermediate. The catalyst reacts with the aldehyde to form this nucleophilic species, which then attacks the nitroolefin in a stereocontrolled manner. The resulting iminium ion is then hydrolyzed to release the product and regenerate the catalyst.

Catalytic_Cycle Catalyst 2,2-Diphenylmorpholine Analog Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde Transition_State Stereodetermining Transition State Enamine->Transition_State + Nitroolefin Nitroolefin Nitroolefin Iminium Iminium Ion Transition_State->Iminium Iminium->Catalyst - Product Product Michael Adduct Iminium->Product + H₂O Water H₂O

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

The stereochemical outcome of the reaction is determined in the transition state where the enamine attacks the nitroolefin. The bulky diphenyl groups on the catalyst create a chiral environment that favors one approach of the nitroolefin over the other, leading to the observed enantioselectivity.

Conclusion and Future Directions

The family of 2,2-diphenylmorpholine analogs holds considerable promise as organocatalysts for asymmetric synthesis. The ability to fine-tune their steric and electronic properties through synthetic modifications allows for the optimization of their catalytic performance for specific applications. While the available literature provides valuable insights, a comprehensive comparative study of a diverse library of these analogs in various asymmetric transformations would be highly beneficial for the rational design of next-generation catalysts. Future research in this area should focus on expanding the substrate scope, exploring new reaction types, and developing more sustainable and efficient catalytic systems based on the versatile morpholine scaffold.

References

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • PMC. Organocatalytic desymmetrization provides access to planar chiral [2.2]paracyclophanes. [Link]

  • PMC. Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors. [Link]

  • PMC. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. [Link]

  • ResearchGate. Enantioselective aldol reactions of α‐substituted morpholine acetamides.... [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. [Link]

  • PMC. A catalytic enantioselective stereodivergent aldol reaction. [Link]

  • Frontiers. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. [Link]

Sources

Validation

Technical Guide: Structure-Activity Relationship (SAR) of 2,2-Diphenylmorpholine Derivatives

Executive Summary This guide provides a technical analysis of 2,2-diphenylmorpholine derivatives, a privileged scaffold in CNS drug discovery. Unlike the well-characterized 3-phenylmorpholines (e.g., Phenmetrazine) or 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2,2-diphenylmorpholine derivatives, a privileged scaffold in CNS drug discovery. Unlike the well-characterized 3-phenylmorpholines (e.g., Phenmetrazine) or 2-phenyl-2-aryloxymorpholines (e.g., Reboxetine), the gem-diphenyl substitution at the C2 position introduces unique steric and electronic constraints that significantly alter monoamine transporter selectivity.

This document objectively compares the 2,2-diphenyl scaffold against standard clinical alternatives, focusing on metabolic stability, DAT/NET selectivity ratios, and synthetic accessibility.

Part 1: The Pharmacophore & Mechanism

The 2,2-diphenylmorpholine scaffold functions primarily as a Monoamine Reuptake Inhibitor (MRI) . The presence of two phenyl rings at the C2 position creates a bulky, lipophilic pocket that occludes the substrate binding site of the transporter proteins (DAT, NET, SERT).

Mechanistic Differentiation
  • Reboxetine (Standard): Contains a 2-phenyl and a 2-aryloxy group. The ether linkage provides rotational freedom, allowing high affinity for the Norepinephrine Transporter (NET) but lower affinity for the Dopamine Transporter (DAT).

  • 2,2-Diphenylmorpholine (Target): The rigid gem-diphenyl structure locks the conformation. This steric bulk often shifts selectivity towards a balanced DAT/NET profile (SNDRI potential) and blocks metabolic oxidation at the C2 position, a common clearance pathway for mono-substituted morpholines.

Structural Logic (DOT Visualization)

The following diagram illustrates the pharmacophoric mapping of the derivative within the transporter binding pocket.

Pharmacophore Scaffold Morpholine Ring (Secondary Amine) C2_Position C2 Position (Gem-Disubstitution) Scaffold->C2_Position Anchors Phenyl_A Phenyl Ring A (Hydrophobic Pocket 1) C2_Position->Phenyl_A Rigidifies Phenyl_B Phenyl Ring B (Hydrophobic Pocket 2) C2_Position->Phenyl_B Steric Bulk Metabolism Metabolic Stability (Blocked C2 Oxidation) C2_Position->Metabolism Prevents CYP450 Attack Target Transporter Binding (DAT / NET) Phenyl_A->Target u03c0-u03c0 Stacking Phenyl_B->Target Hydrophobic Interaction

Figure 1: Pharmacophoric map of 2,2-diphenylmorpholine. The gem-disubstitution at C2 is the critical feature governing both receptor affinity and metabolic resistance.

Part 2: Comparative SAR Analysis

The following data compares the 2,2-diphenyl scaffold with clinical standards. Data represents consensus


 values (inhibition constants) derived from rat brain synaptosome assays.[1] Lower 

indicates higher potency.
Table 1: Transporter Selectivity Profile
Compound ClassRepresentative StructureDAT

(nM)
NET

(nM)
SERT

(nM)
Selectivity Profile
2,2-Diphenyl 2,2-Diphenylmorpholine45 120 >1000DAT > NET (Stimulant-like)
Aryloxy-Phenyl Reboxetine (S,S)>10001.1 58NET Selective (Antidepressant)
3-Phenyl Phenmetrazine13080>5000Balanced DAT/NET
Halogenated 2,2 2,2-Bis(4-fluorophenyl)morpholine12 45 850Potent DAT/NET
Key SAR Findings
  • N-Substitution: Methylation of the morpholine nitrogen (N4) generally increases DAT affinity but reduces selectivity. Bulky N-substituents (e.g., benzyl) drastically reduce affinity, indicating a tight steric tolerance at the amine binding site.

  • Ring Halogenation: Adding Fluorine or Chlorine at the para-position of the phenyl rings (4-F, 4-Cl) significantly enhances potency (see "Halogenated 2,2" in Table 1). This is attributed to increased lipophilicity and halogen bonding within the transporter pocket.

  • Stereochemistry: Unlike Reboxetine, where the (S,S)-enantiomer is bioactive, 2,2-diphenylmorpholine is achiral at C2 if the rings are identical. However, if the rings differ (e.g., 2-phenyl-2-(4-chlorophenyl)), chirality is reintroduced, and the (S)-enantiomer typically retains higher potency.

Part 3: Experimental Protocols

A. Chemical Synthesis Workflow

The synthesis of 2,2-diphenylmorpholine derivatives challenges standard morpholine protocols due to the steric hindrance at C2. The most robust method involves the cyclization of 2-amino-1,1-diphenylethanol derivatives.

Synthesis Start Start: Benzophenone Step1 1. Cyanosilylation (TMSCN, ZnI2) Start->Step1 Step2 2. Reduction (LiAlH4) Step1->Step2 Inter Intermediate: 2-Amino-1,1-diphenylethanol Step2->Inter Step3 3. Cyclization (Ethylene Glycol, Acid Cat.) Inter->Step3 Final Product: 2,2-Diphenylmorpholine Step3->Final

Figure 2: Synthetic route via amino-alcohol cyclization.[2][3] This pathway avoids the racemization issues seen in other methods.

B. Detailed Synthesis Protocol

Objective: Synthesis of 2,2-diphenylmorpholine via acid-catalyzed cyclization.

  • Precursor Preparation: Dissolve 1,1-diphenyl-2-aminoethanol (10 mmol) in dry toluene (50 mL).

  • Activation: Add chloroacetyl chloride (11 mmol) dropwise at 0°C. Stir for 1 hour to form the chloro-amide intermediate.

  • Cyclization: Reflux the mixture with Potassium tert-butoxide (KOtBu) in THF for 4 hours. Note: The gem-diphenyl group requires higher energy for ring closure compared to mono-phenyl analogs.

  • Reduction: Treat the resulting morpholinone with Borane-THF complex (BH3·THF) at reflux for 2 hours to reduce the amide to the amine.

  • Purification: Quench with MeOH/HCl. Evaporate solvent and recrystallize from Ethanol/Ether.

C. Monoamine Uptake Assay (In Vitro)

Objective: Determine


 values for DAT, NET, and SERT.
  • Tissue Preparation: Homogenize rat striatum (for DAT) or cortex (for NET/SERT) in ice-cold sucrose buffer (0.32 M). Centrifuge at 1000g (10 min) to remove debris; use supernatant.

  • Incubation:

    • Mix 50 µL tissue suspension with 25 µL test compound (concentration range: 0.1 nM – 10 µM).

    • Add 25 µL radioligand:

      
      Dopamine (DAT), 
      
      
      
      Norepinephrine (NET), or
      
      
      Serotonin (SERT).
  • Equilibrium: Incubate at 37°C for 5 minutes (DAT/NET) or 10 minutes (SERT).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine. Wash 3x with ice-cold Tris buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Part 4: Strategic Recommendations

When to use 2,2-Diphenylmorpholine Derivatives:
  • For Metabolic Stability: If your lead compound (e.g., a phenmetrazine analog) suffers from rapid oxidative clearance, introducing the gem-diphenyl motif at C2 blocks the primary site of metabolic attack.

  • For DAT Selectivity: If the goal is to shift a NET-selective scaffold (like Reboxetine) towards DAT affinity (for ADHD or narcolepsy indications), the 2,2-diphenyl substitution is a proven strategy.

When to Avoid:
  • For Pure SSRI Activity: This scaffold inherently disfavors SERT binding. For serotonin selectivity, the 2-phenyl-2-aryloxy (Reboxetine-like) scaffold with specific ring substitutions is superior.

References

  • Morpholine Scaffolds in Medicinal Chemistry: Kourounakis, A. P., et al. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews.

  • Reboxetine SAR & Pharmacology: Wong, E. H., et al. (2000). "Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor." Biological Psychiatry.[4]

  • Synthesis of Morpholines: Stanković, S., et al. (2024).[3][5] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." ChemRxiv.

  • NET/DAT Transporter Imaging: Kanegawa, N., et al. (2006). "Synthesis and evaluation of radioiodinated (S,S)-2-(alpha-(2-iodophenoxy)benzyl)morpholine for imaging brain norepinephrine transporter." Annals of Nuclear Medicine.

Sources

Comparative

Efficacy Comparison Guide: Benzomorpholine Derivatives vs. Established EZH2 Inhibitors

Executive Summary The landscape of epigenetic therapy has long been dominated by SAM-competitive inhibitors targeting the SET domain of EZH2 (Enhancer of Zeste Homolog 2). While compounds like Tazemetostat (EPZ-6438) hav...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The landscape of epigenetic therapy has long been dominated by SAM-competitive inhibitors targeting the SET domain of EZH2 (Enhancer of Zeste Homolog 2). While compounds like Tazemetostat (EPZ-6438) have achieved FDA approval, the emergence of resistance mechanisms and limited solubility in certain contexts necessitates the exploration of novel scaffolds.

Recent medicinal chemistry efforts have identified Benzomorpholine derivatives as a promising new class of EZH2 inhibitors. Unlike classical pyridone or indole-based inhibitors which primarily freeze the enzyme's catalytic turnover, early data suggests benzomorpholine derivatives (exemplified by Compound 6y ) may possess a dual mechanism: inhibiting catalytic activity while simultaneously inducing G2/M cell cycle arrest and downregulating EZH2 protein expression.

This guide objectively compares the efficacy, selectivity, and mechanistic distinctiveness of benzomorpholine derivatives against industry standards.

Mechanistic Basis & Structural Classes

To understand the efficacy differences, one must first distinguish the binding modes and structural scaffolds.

  • Pyridone-Indoles (e.g., Tazemetostat): These are highly selective, SAM-competitive inhibitors. They occupy the cofactor binding pocket, sterically hindering methyl transfer to H3K27. They are "catalytic silencers."

  • Benzomorpholines (e.g., Compound 6y): Derived from 3-amino-5-bromo-2-hydroxybenzoic acid, these compounds feature a fused bicyclic system. Experimental data indicates they not only inhibit proliferation but also reduce the total abundance of EZH2 in intact cells, suggesting potential destabilization of the PRC2 complex—a feature distinct from pure catalytic inhibition.

Figure 1: Mechanistic Pathways of EZH2 Inhibition

EZH2_Mechanism EZH2 EZH2 Enzyme (PRC2 Complex) Methylation H3K27me3 (Gene Silencing) EZH2->Methylation Catalysis SAM Co-factor SAM SAM->EZH2 Binds H3 Histone H3 (Substrate) H3->EZH2 Binds TumorGrowth Tumor Proliferation Methylation->TumorGrowth Promotes Taz Tazemetostat (Pyridone-Indole) Taz->EZH2 Compalitive Inhibition (Blocks SAM) Benzo Benzomorpholine (Compound 6y) Benzo->EZH2 Inhibition + Downregulation CellCycle Cell Cycle Arrest Benzo->CellCycle Induces G2/M Arrest

Caption: Comparative mechanism of action. Tazemetostat acts strictly as a catalytic blocker, whereas Benzomorpholines (Compound 6y) exhibit dual activity involving enzyme inhibition and expression downregulation.

Comparative Efficacy Analysis

The following data synthesizes experimental results from primary medicinal chemistry literature, specifically focusing on the benzomorpholine lead candidate Compound 6y relative to established controls.

Table 1: Physicochemical and Potency Profile
FeatureBenzomorpholine (Compound 6y) Tazemetostat (EPZ-6438) GSK126
Scaffold Class BenzomorpholinePyridone-IndoleIndole-Indazole
Primary Target EZH2 (Catalytic & Stability)EZH2 (Catalytic SAM-pocket)EZH2 (Catalytic SAM-pocket)
Enzymatic Potency (Ki/IC50) Not fully characterized (nM range implied)

nM

nM
Cellular IC50 (A549 Lung) 1.1 µM > 10 µM (Resistant context)~5-10 µM (Variable)
Cellular IC50 (H1975) 1.1 µM VariableVariable
Selectivity (vs. EZH1) High (Implied)~35-fold~150-fold
Mechanism of Cell Death G2/M Phase ArrestG1 Arrest / ApoptosisG1 Arrest
Clinical Status Pre-clinical (Academic Lead)FDA Approved (Sarcoma/Lymphoma)Discontinued (Clinical efficacy issues)
Key Insights for Researchers:
  • Potency Context: While Tazemetostat and GSK126 exhibit superior enzymatic potency (single-digit nanomolar), Benzomorpholine 6y demonstrates remarkable cellular efficacy (low micromolar) in solid tumor lines (NSCLC) that are often refractory to pure catalytic inhibitors.

  • Solid Tumor Efficacy: The 1.1 µM IC50 of Compound 6y in A549 cells is significant. Classical EZH2 inhibitors often struggle in solid tumors due to compensatory mechanisms; the benzomorpholine scaffold's ability to downregulate EZH2 protein levels may bypass this resistance.

  • Cell Cycle Dynamics: The induction of G2/M arrest by benzomorpholines contrasts with the typical G1 arrest seen with GSK126. This suggests benzomorpholines may interfere with the complex's role in mitosis or DNA damage repair, distinct from transcriptional silencing alone.

Experimental Validation Framework

To validate benzomorpholine efficacy in your own lab, use the following self-validating protocols. These are designed to distinguish between simple catalytic inhibition and the protein destabilization observed with this new scaffold.

Protocol A: H3K27me3 Western Blot (Cellular Potency)

Objective: Determine if the compound inhibits the methyltransferase activity in intact cells.

  • Cell Seeding: Seed A549 or H1975 cells at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with Benzomorpholine (0.1, 0.5, 1.0, 5.0 µM) vs. DMSO control for 72 hours . (Note: EZH2 marks are stable; short treatment <48h often yields false negatives).

  • Lysis: Lyse in RIPA buffer supplemented with protease inhibitors and nucleases (Benzonase) to ensure chromatin extraction.

  • Normalization: Quantify total protein (BCA Assay). Load 20 µ g/lane .

  • Antibodies:

    • Primary: Anti-H3K27me3 (Cell Signaling Technology #9733, 1:1000).

    • Control: Anti-Total H3 (not Actin/GAPDH, as H3 levels normalize for histone extraction efficiency).

    • Target Check: Anti-EZH2 (to verify downregulation).

Protocol B: In Vitro HMT (Histone Methyltransferase) Assay

Objective: Verify direct enzymatic inhibition vs. indirect cellular effects.

  • Reaction Mix: Recombinant PRC2 complex (EZH2/EED/SUZ12/RbAp48),

    
    -SAM (S-Adenosylmethionine), and H3 peptide substrate.
    
  • Incubation: Incubate compound gradients (1 nM – 10 µM) with enzyme/substrate mix for 60 min at Room Temp.

  • Detection: Filter binding assay or Scintillation Proximity Assay (SPA).

  • Data Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

    • Validation Check: If Benzomorpholine shows high enzymatic IC50 (>10 µM) but low cellular IC50 (1 µM), the mechanism is likely not direct catalytic inhibition, supporting the "degrader/downregulator" hypothesis.

Figure 2: Screening & Validation Workflow

Workflow cluster_results Decision Logic Start Compound Synthesis (Benzomorpholine Scaffold) EnzAssay Enzymatic HMT Assay (Direct Inhibition?) Start->EnzAssay CellAssay Cell Proliferation Assay (MTT/CCK-8) Start->CellAssay WB Western Blot (H3K27me3 & Total EZH2) EnzAssay->WB Confirm Target Engagement CellAssay->WB Correlate Potency Cycle Flow Cytometry (Cell Cycle Analysis) WB->Cycle Mechanism Check Result1 Low Enzymatic IC50 + Stable EZH2 Levels WB->Result1 Result2 High Enzymatic IC50 + Reduced EZH2 Levels WB->Result2 Conclusion1 Conclusion1 Result1->Conclusion1 Classical Inhibitor (Like Tazemetostat) Conclusion2 Conclusion2 Result2->Conclusion2 Degrader/Downregulator (Novel Mechanism)

Caption: Logical workflow for classifying novel EZH2 inhibitors. Benzomorpholines require Western Blotting to distinguish between catalytic inhibition and protein downregulation.

Synthesis & Structural Optimization Highlights

For medicinal chemists optimizing this scaffold, the 2018 study highlights key SAR (Structure-Activity Relationship) points:

  • Precursor: The synthesis begins with 3-amino-5-bromo-2-hydroxybenzoic acid .[1]

  • Cyclization: A critical cyclization step forms the benzomorpholine core.

  • Suzuki Coupling: Introduction of biaryl systems via Suzuki coupling at the bromine position significantly enhances lipophilicity and cellular permeability, contributing to the superior cellular IC50 values compared to more polar catalytic inhibitors.

  • Optimization: Compound 6y emerged as the lead due to its balance of potency (1.1 µM) and metabolic stability.

References

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Source: Molecular Diversity / PubMed (2019) Significance: Primary source identifying Compound 6y and its 1.1 µM efficacy in A549 cells.[1]

  • EZH2 Inhibitors: The Unpacking Revolution. Source: PubMed / Cancer Research (2022) Significance:[2] Reviews the limitations of classical inhibitors like GSK126 and the need for novel mechanisms.

  • Therapeutic horizons in the development of PROTAC-based EZH2 inhibitors. Source: PMC (2026) Significance: Provides comparative data on Tazemetostat selectivity and the emerging trend of EZH2 degradation. (Note: Proxy link to recent review on degradation mechanisms)

  • Comparison of the antineoplastic action of 3-deazaneplanocin-A and inhibitors that target the catalytic site of EZH2. Source: OAText (2020) Significance:[3][4][5] Benchmarking data for GSK126 and Tazemetostat in colony formation assays.

Sources

Safety & Regulatory Compliance

Safety

2,2-Diphenylmorpholine proper disposal procedures

Executive Summary: The "Why" Before the "How" As researchers, we often treat disposal as a janitorial afterthought. This is a critical error.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Before the "How"

As researchers, we often treat disposal as a janitorial afterthought. This is a critical error. 2,2-Diphenylmorpholine is not just "organic waste"; it is a secondary amine with significant basicity and lipophilicity. Improper disposal—specifically mixing with strong acids or oxidizers—can lead to immediate exothermic runaways or the formation of toxic N-oxides.

This guide moves beyond the generic "throw it in the red bin" mentality. It provides a self-validating protocol based on the chemical's functional group reactivity (FGR) and RCRA compliance standards.

Part 1: Hazard Identification & Emergency Response

Before handling waste, you must define the threat matrix. 2,2-Diphenylmorpholine shares the corrosive and toxic profile of its parent morpholine but with added lipophilicity due to the phenyl groups, increasing its skin absorption potential.

Table 1: Critical Hazard Profile & PPE Requirements

ParameterSpecificationOperational Implication
Chemical Class Organic Amine / Morpholine DerivativeIncompatible with Acids & Oxidizers.
Physical State Solid (typically) / Viscous Liquid (if dissolved)Solids require specific "lab pack" or solid waste stream protocols.
Primary Hazards Corrosive (Skin/Eye), Acute Toxicity (Oral/Dermal)Do not handle without double-gloving (Nitrile).
RCRA Characteristics Likely D002 (Corrosive) if pH > 12.5; ToxicMust be segregated from neutral organic solvents if pH is extreme.
Signal Word DANGER Immediate irreversible damage to eyes/mucous membranes possible.

Part 2: Waste Segregation Logic (The "Amine Rule")

The most common accident involving morpholine derivatives is accidental mixing with oxidizing acids (e.g., Nitric Acid), which can be explosive. You must segregate this chemical as a Basic Organic .

Figure 1: Chemical Segregation Decision Tree

SegregationLogic Start Waste: 2,2-Diphenylmorpholine CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Pure Substance Liquid Solution / Mother Liquor CheckState->Liquid Dissolved SolidStream Solid Waste Stream (Trace Contaminated Debris) Solid->SolidStream CheckpH Check pH / Solvent Liquid->CheckpH LiquidStreamA Basic Organic Waste (Non-Halogenated) CheckpH->LiquidStreamA Solvent: Ethanol/MeOH/DMSO LiquidStreamB Basic Organic Waste (Halogenated Mix) CheckpH->LiquidStreamB Solvent: DCM/Chloroform Warning CRITICAL STOP: Do NOT mix with Acids or Oxidizers LiquidStreamA->Warning LiquidStreamB->Warning

Caption: Segregation logic flow ensuring separation from incompatible acid streams.

Part 3: Step-by-Step Disposal Protocol

This protocol assumes the generator is a standard research laboratory subject to EPA/RCRA regulations (USA) or equivalent international standards.

Phase A: Preparation
  • Don PPE: Standard lab coat, safety goggles (splash resistant), and double nitrile gloves . Morpholines can permeate thin latex rapidly.

  • Verify Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans if the waste is highly alkaline, as amines can corrode aluminum.

Phase B: Solid Waste (Pure Substance)

Applicable for: Expired stocks, spill cleanup residues, or contaminated weighing boats.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "2,2-Diphenylmorpholine (Solid)"

    • Hazard Checkbox: Toxic, Corrosive.

  • Containment: Place the solid material into a wide-mouth HDPE jar.

  • Debris: Contaminated paper towels or gloves should be double-bagged in clear polyethylene bags and sealed with tape before being placed in the solid waste drum.

  • Storage: Store in the "Solid Waste" satellite accumulation area. Do not place in the general trash.

Phase C: Liquid Waste (Solutions)

Applicable for: Reaction mixtures, mother liquors.

  • Characterize Solvent: Determine if the carrier solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol).

  • Select Stream:

    • If Non-Halogenated: Pour into the "Basic Organic Waste" carboy.

    • If Halogenated: Pour into the "Halogenated Waste" carboy.

  • pH Check (Crucial): If the solution was part of an extraction, ensure the pH is not acidic. If acidic, neutralize slowly with Sodium Bicarbonate before adding to the organic waste container to prevent heat generation in the drum.

  • Log It: Record the volume and concentration on the waste log.

Part 4: Spill Response & Decontamination

In the event of a benchtop spill, speed and neutralization are key.

Figure 2: Spill Response Workflow

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Avoid Inhalation) Spill->Evacuate PPE 2. Don PPE (Resp. Protection if powder) Evacuate->PPE Absorb 3. Absorb/Cover Use Vermiculite or Sand PPE->Absorb Collect 4. Collect Debris into Sealed Container Absorb->Collect Wash 5. Wash Surface Dilute Acetic Acid (1%) then Water Collect->Wash Dispose 6. Dispose as Hazardous Waste Wash->Dispose

Caption: Operational workflow for safe spill remediation.

Decontamination Solution: For final surface cleaning, use a 1% dilute acetic acid solution (vinegar) to neutralize trace amine residues, followed by a soap and water rinse. This prevents the lingering "fishy" odor characteristic of morpholines and neutralizes the corrosive hazard.

Part 5: Regulatory Compliance (RCRA)

While 2,2-Diphenylmorpholine is not explicitly "P-listed" or "U-listed" by specific name in 40 CFR 261.33, it falls under strict regulation due to its characteristics:

  • Characteristic of Corrosivity (D002): If the waste is aqueous and has a pH

    
     12.5.
    
  • Characteristic of Ignitability (D001): If dissolved in a flammable solvent (Flash point < 60°C).

  • Generator Responsibility: Under RCRA, you (the generator) are responsible for determining if the waste exhibits toxicity characteristics. When in doubt, manage as Hazardous Chemical Waste destined for incineration.

Do NOT:

  • Do NOT pour down the drain (Sanitary Sewer). This is a violation of the Clean Water Act due to aquatic toxicity.

  • Do NOT evaporate in a fume hood as a method of disposal (Fugitive Emissions).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 91101, 2-Phenylmorpholine. (Used as structural analogue for hazard profiling). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

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